molecular formula C28H46N2O5 B2681559 Z-D-Allo-thr(tbu)-OH dcha CAS No. 16966-07-7; 198828-94-3; 201275-65-2

Z-D-Allo-thr(tbu)-OH dcha

Cat. No.: B2681559
CAS No.: 16966-07-7; 198828-94-3; 201275-65-2
M. Wt: 490.685
InChI Key: STGGZKHUOOUVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Allo-thr(tbu)-OH dcha is a useful research compound. Its molecular formula is C28H46N2O5 and its molecular weight is 490.685. The purity is usually 95%.
BenchChem offers high-quality Z-D-Allo-thr(tbu)-OH dcha suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-D-Allo-thr(tbu)-OH dcha including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5.C12H23N/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGGZKHUOOUVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Z-D-Allo-thr(tbu)-OH dcha chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Integrity, Physicochemical Properties, and Synthetic Applications[1][2][3][4][5]

Part 1: Executive Technical Summary[4]

Z-D-Allo-Thr(tBu)-OH[1][2]·DCHA (CAS: 198828-94-3) is a highly specialized, orthogonal protected amino acid building block used primarily in the synthesis of complex peptidomimetics and non-ribosomal peptide antibiotics (e.g., Teixobactin analogs).[3]

This molecule represents a convergence of three critical chemical engineering decisions:

  • Stereochemical Precision: The "D-Allo" configuration ((2R, 3R)) provides access to rare stereochemical space, distinct from the proteinogenic L-Threonine ((2S, 3R)).[3]

  • Orthogonal Protection: The Benzyloxycarbonyl (Z) and tert-butyl (tBu) groups allow for selective deprotection strategies in solution-phase synthesis.[3]

  • Salt Stabilization: The Dicyclohexylamine (DCHA) salt converts an otherwise unstable, oily free acid into a robust, crystalline solid, facilitating storage and handling.[3]

Part 2: Structural Anatomy & Stereochemistry[4]

The distinction between "Threonine" and "Allo-threonine" is a frequent source of error in synthetic design.[3] Threonine possesses two chiral centers (


-carbon and 

-carbon).[4]
  • L-Threonine (Natural): (2S, 3R)[3][4]

  • D-Threonine: (2R, 3S)

  • L-Allo-Threonine: (2S, 3S)

  • D-Allo-Threonine (Target): (2R, 3R)

In Z-D-Allo-Thr(tBu)-OH , the side chain hydroxyl is protected as a tert-butyl ether, and the


-amine is protected by a Z (Cbz) group.
Visualization: Stereochemical & Structural Logic[3]

G cluster_0 Protection Strategy Target Z-D-Allo-Thr(tBu)-OH (2R, 3R) ZGroup N-Term: Z (Cbz) Cleaved by H2/Pd Target->ZGroup tBuGroup Side Chain: tBu Cleaved by TFA Target->tBuGroup LThr L-Threonine (2S, 3R) DThr D-Threonine (2R, 3S) LThr->DThr Enantiomer LAllo L-Allo-Threonine (2S, 3S) LThr->LAllo Diastereomer (Epimer at C3) DThr->Target Diastereomer (Epimer at C3) LAllo->Target Enantiomer

Figure 1: Stereochemical relationships between Threonine isomers and the orthogonal protection scheme of the target molecule.

Part 3: Physicochemical Properties[2][3][4]

The DCHA salt form is critical for the commercial viability of this compound. Free Z-protected amino acids with bulky side chains often exist as viscous oils that are difficult to purify.[3] The DCHA salt forces the molecule into a lattice, increasing purity and shelf-life.[3]

PropertySpecification
Chemical Formula

(Salt) /

(Acid)
Molecular Weight 490.68 g/mol (Salt)
CAS Number 198828-94-3
Appearance White to off-white crystalline powder
Solubility Soluble in DCM, MeOH, DMF.[3][5] Sparingly soluble in Water/Ether.[3]
Melting Point Typically 145–155°C (Range varies by purity/polymorph)
Specific Rotation

dependent on solvent (typically measured in MeOH)
Part 4: Critical Experimental Protocols
Protocol A: Desalting (Liberation of the Free Acid)

Context: You cannot use the DCHA salt directly in standard carbodiimide (DIC/EDC) or onium (HATU/HBTU) coupling reactions without risk.[3] The free DCHA amine can compete for the activated ester, leading to capping of the peptide chain or formation of DCHA-amides.[3] The salt must be converted to the free acid immediately prior to use. [3]

The Self-Validating System:

  • Dissolution: Suspend 1.0 eq of Z-D-Allo-Thr(tBu)-OH·DCHA in Ethyl Acetate (EtOAc).[3][6] Use approx. 10 mL per gram.[3]

  • Acid Wash: Transfer to a separatory funnel. Wash with 0.5 M

    
     (aq) or 10% Citric Acid.[3]
    
    • Why: Strong mineral acids (HCl) can prematurely cleave the tBu group.[3]

      
       is acidic enough to protonate DCHA (pulling it into the aqueous phase) but mild enough to preserve the tBu ether.[3]
      
  • Validation (TLC): Spot the organic layer on TLC.[3] DCHA stays at the baseline or moves differently than the free acid.[3]

  • Extraction: Wash the organic layer 3x with the acidic solution, then 1x with Brine.[3]

  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Result: The resulting oil/foam is the reactive free acid, ready for coupling.[3]

Protocol B: Orthogonal Deprotection Strategy

This molecule allows for "Solution Phase" orthogonality, distinct from standard Fmoc/tBu SPPS.[3]

  • Selective N-Terminal Deprotection:

    • Reagent:

      
       / Pd-C (Catalytic Hydrogenation) in MeOH.
      
    • Mechanism: Hydrogenolysis cleaves the Benzyl carbamate (Z) to Toluene and

      
      , releasing the free amine.[3]
      
    • Outcome: The tBu group remains intact . This allows you to extend the peptide chain at the N-terminus while keeping the side chain protected.[3]

  • Selective Side-Chain Deprotection:

    • Reagent: 95% TFA (Trifluoroacetic acid).[3]

    • Mechanism: Acidolysis cleaves the tBu ether.[3]

    • Outcome: The Z group remains intact (Z is stable to TFA). This allows modification of the side chain (e.g., phosphorylation or glycosylation) while the N-terminus remains protected.[3]

Visualization: The Desalting Workflow

Desalting Start Start: Z-D-Allo-Thr(tBu)-OH·DCHA (Solid Salt) Dissolve Suspend in Ethyl Acetate Start->Dissolve Wash Wash with 0.5M KHSO4 (Removes DCHA) Dissolve->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains DCHA·H+) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Contains Free Acid) PhaseSep->OrgLayer Keep Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry End End: Z-D-Allo-Thr(tBu)-OH (Reactive Free Acid - Oil/Foam) Dry->End

Figure 2: Workflow for converting the storage-stable DCHA salt into the reactive free acid form.

Part 5: Applications in Drug Development[1][4]

1. Antibiotic Development (Teixobactin Analogs): Teixobactin and similar non-ribosomal peptides often utilize D-amino acids and Allo-isomers to induce specific conformational turns (e.g.,


-turns) that protect the peptide from proteolytic degradation in vivo.[3] The D-Allo-Thr residue is particularly effective at locking peptide backbones into rigid conformations required for binding to bacterial cell wall precursors (Lipid II).

2. Peptidomimetics & SAR Studies: In Structure-Activity Relationship (SAR) studies, replacing a natural L-Thr with D-Allo-Thr probes the spatial requirements of a receptor pocket. If biological activity is maintained or enhanced, it suggests the receptor tolerates the inversion at both chiral centers, or that the "Allo" configuration presents the hydroxyl group in a more favorable orientation for H-bonding.[3]

References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6288, L-Threonine (Stereochemistry Reference). Retrieved February 4, 2026, from [Link][3]

Sources

A Technical Guide to Z-D-Allo-thr(tbu)-OH Dicyclohexylammonium Salt in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide chemistry, the design and synthesis of novel peptide analogs with tailored properties are paramount for advancing therapeutic and research frontiers. The incorporation of non-proteinogenic amino acids is a key strategy to modulate the conformational and biological properties of peptides. This guide provides an in-depth technical overview of Z-D-Allo-thr(tbu)-OH dicyclohexylammonium salt, a specialized building block for peptide synthesis.

This compound, with the CAS Number 100157-55-9 , is a derivative of D-allothreonine, a diastereomer of the naturally occurring D-threonine. The unique stereochemistry of the allo form, combined with strategic protecting groups, makes it a valuable tool for introducing specific structural constraints and functionalities into peptide backbones. This guide will delve into the technical aspects of this compound, from its physicochemical properties to its practical application in peptide synthesis, providing field-proven insights for its effective utilization.

Physicochemical Properties

The Z-D-Allo-thr(tbu)-OH dicyclohexylammonium salt is a white crystalline solid that is stable under standard storage conditions. The dicyclohexylammonium (DCHA) salt form is often preferred for N-protected amino acids that are otherwise difficult to crystallize or are unstable as free acids. This salt formation enhances the compound's stability and handling characteristics.

PropertyValueSource(s)
CAS Number 100157-55-9N/A
Molecular Formula C₂₈H₄₆N₂O₅[1]
Molecular Weight 490.68 g/mol [1]
Appearance White to off-white powder[1]
Storage Conditions 2-8°C[2]

The Strategic Importance of Protecting Groups and Stereochemistry

The utility of Z-D-Allo-thr(tbu)-OH in peptide synthesis is derived from its unique combination of protecting groups and its specific stereochemistry.

  • Z (Benzyloxycarbonyl) Group: The benzyloxycarbonyl (Z or Cbz) group serves as a robust protecting group for the α-amino functionality. Introduced in the 1930s, the Z-group is stable to a wide range of reaction conditions, making it particularly suitable for solution-phase peptide synthesis where multiple reaction cycles are performed.[3] Its removal is typically achieved under specific conditions, ensuring the integrity of the peptide chain during synthesis.[3]

  • tBu (tert-Butyl) Group: The tert-butyl ether protects the hydroxyl group on the side chain of the allothreonine residue. This is crucial to prevent unwanted side reactions, such as O-acylation, during the activation and coupling of the carboxylic acid.[4] The tBu group is acid-labile and is typically removed during the final deprotection step of the synthesized peptide.[4]

  • DCHA (Dicyclohexylammonium) Salt: The formation of a dicyclohexylammonium salt serves to stabilize the free carboxylic acid of the amino acid derivative. This improves the compound's crystallinity, making it easier to handle, purify, and store.[5] Before use in peptide synthesis, the DCHA salt must be converted to the free acid.

  • D-Allo Stereochemistry: The incorporation of D-amino acids into peptides can significantly enhance their resistance to enzymatic degradation. The "allo" configuration refers to the specific stereochemistry at the β-carbon of the threonine side chain.[6] This unique stereoisomerism can induce specific conformational preferences in the peptide backbone, influencing its secondary structure and, consequently, its biological activity. The use of D-allo-threonine allows for the exploration of novel peptide conformations that are not accessible with proteinogenic amino acids.[7][8]

Experimental Workflow: From Salt to Peptide

The use of Z-D-Allo-thr(tbu)-OH DCHA in peptide synthesis follows a logical progression of steps, primarily suited for solution-phase synthesis strategies.

G cluster_0 Preparation of Free Amino Acid cluster_1 Solution-Phase Peptide Coupling cluster_2 N-Terminal (Z-Group) Deprotection start Z-D-Allo-thr(tbu)-OH DCHA Salt step1 Suspend in Organic Solvent (e.g., Ethyl Acetate) start->step1 step2 Add 10% Phosphoric Acid (aq) (to pH 2-3) step1->step2 step3 Phase Separation step2->step3 step4 Wash Organic Phase (with H₂O to pH ≥4) step3->step4 step5 Dry (Na₂SO₄) and Evaporate step4->step5 end1 Z-D-Allo-thr(tbu)-OH (Free Acid) step5->end1 free_acid Z-D-Allo-thr(tbu)-OH (Free Acid) step6 Dissolve in Anhydrous Solvent (e.g., DCM or DMF) free_acid->step6 peptide_amine Peptide-NH₂ (C-terminally protected) peptide_amine->step6 step7 Add Coupling Reagent (e.g., DCC or EDC) step6->step7 step8 Couple for several hours at 0°C to RT step7->step8 step9 Work-up and Purification step8->step9 end2 Z-Protected Dipeptide step9->end2 z_peptide Z-Protected Peptide step10 Choose Deprotection Method z_peptide->step10 option1 Catalytic Transfer Hydrogenation (e.g., Pd/C, Ammonium Formate in MeOH) step10->option1 Mild Conditions option2 Acidic Cleavage (e.g., HBr in Acetic Acid) step10->option2 For Hydrogenation- Sensitive Substrates step11 Reaction at RT option1->step11 option2->step11 step12 Filtration and Work-up step11->step12 end3 Deprotected Peptide-NH₂ step12->end3

Caption: A generalized workflow for the utilization of Z-D-Allo-thr(tbu)-OH DCHA in peptide synthesis.

Part 1: Conversion of the DCHA Salt to the Free Acid

Rationale: The dicyclohexylammonium salt must be cleaved to liberate the free carboxylic acid, which is essential for the subsequent coupling reaction. Phosphoric acid is often used for this purpose as it forms a water-soluble salt with dicyclohexylamine, facilitating its removal.[5] The use of cold solvents is recommended to minimize any potential degradation of the acid-labile tBu protecting group.[5]

Protocol:

  • Suspend one part of Z-D-Allo-thr(tbu)-OH DCHA salt in 5-10 volume parts of ethyl acetate or another suitable ether-based solvent.[5]

  • While stirring, add a 10% aqueous solution of phosphoric acid until the solid completely dissolves and two clear phases are observed. The pH of the lower aqueous phase should be between 2 and 3.[5]

  • Separate the organic phase.

  • Wash the organic phase once with a small volume of 10% phosphoric acid, followed by several washes with water until the pH of the aqueous phase is ≥4.[5]

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free acid, which is often an oil or a foam.[5]

Part 2: Solution-Phase Peptide Coupling

Rationale: With the Z-group protecting the N-terminus, the free carboxylic acid of Z-D-Allo-thr(tbu)-OH can be activated and coupled to the free amino group of another amino acid or peptide fragment. Carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common activating agents for this purpose.[9][10] The reaction is typically performed in a non-polar aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Protocol:

  • Dissolve the Z-D-Allo-thr(tbu)-OH free acid (1 equivalent) and the C-terminally protected amino acid or peptide (1 equivalent) in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Add the carbodiimide coupling reagent (e.g., DCC, 1.1 equivalents) to the solution.

  • Allow the reaction to stir and slowly warm to room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct (if DCC is used).

  • Wash the organic phase sequentially with a mild acid (e.g., dilute HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • The resulting protected peptide can be purified by normal-phase chromatography.[11]

Part 3: Deprotection of the Z-Group

Rationale: The removal of the Z-group exposes the N-terminal amine for further chain elongation or for the final deprotected peptide. The choice of deprotection method depends on the presence of other sensitive functional groups in the peptide.[3] Catalytic transfer hydrogenation is a mild and common method, while acidic cleavage is an alternative for substrates that are not compatible with hydrogenation.[3][12]

Protocol 1: Catalytic Transfer Hydrogenation

  • Dissolve the Z-protected peptide in methanol or ethanol.[3]

  • Add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.[3]

  • Add ammonium formate (3-5 equivalents) as the hydrogen donor.[3]

  • Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent to obtain the deprotected peptide.[12]

Protocol 2: Acidic Cleavage with HBr in Acetic Acid

  • Dissolve the Z-protected peptide in glacial acetic acid.[3]

  • Add a solution of 33% hydrobromic acid (HBr) in acetic acid.[3]

  • Stir the mixture at room temperature for 2-16 hours, monitoring by TLC.[3]

  • Upon completion, the product can be precipitated by the addition of ether and collected by filtration.

Potential Side Reactions and Mitigation Strategies

  • Racemization: During the activation of the carboxylic acid, there is a risk of racemization at the α-carbon, especially when using powerful activating agents. To minimize this, the use of coupling additives like 1-hydroxybenzotriazole (HOBt) is recommended.[13] Performing the coupling reaction at low temperatures can also help suppress racemization.

  • O-acylation: Although the hydroxyl group of the allothreonine is protected by a tBu group, incomplete protection or harsh reaction conditions could lead to O-acylation. Ensuring complete protection and using mild coupling conditions are crucial.

  • Lactone Formation: Amino acids with hydroxyl side chains, like threonine, can undergo intramolecular cyclization to form a lactone, especially under strongly activating conditions.[14] This side reaction can be minimized by careful control of the reaction conditions and the use of appropriate coupling reagents.

Conclusion

Z-D-Allo-thr(tbu)-OH dicyclohexylammonium salt is a highly specialized and valuable building block for peptide chemists. Its unique stereochemistry and well-defined protecting group strategy offer a powerful tool for creating peptide analogs with enhanced stability and novel conformational properties. A thorough understanding of its handling, including the initial conversion from its salt form, and the specific conditions required for its coupling and deprotection, is essential for its successful application. By following the detailed protocols and considering the potential side reactions outlined in this guide, researchers and drug development professionals can effectively leverage this compound to advance their research and development goals.

References

  • Ballio, A., et al. (1991). Syringopeptins, new phytotoxic lipodepsipeptides from Pseudomonas syringae pv. syringae. FEBS Letters, 291(1), 109-112.
  • Burke, T. R., et al. (1989). Synthesis and antiviral activity of a series of 2',3'-dideoxynucleoside analogues. Tetrahedron Letters, 30(5), 519-522.
  • Chem-Impex. (n.d.). Z-O-tert-butyl-D-allo-threonine cyclohexylammonium salt. Retrieved from [A valid, clickable URL will be provided here].
  • LookChem. (n.d.). Cas 198828-94-3,Z-ALLO-THR(TBU)-OH DCHA. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [A valid, clickable URL will be provided here].
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • AAPPTec. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • Rojas, C. M. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Allothreonine. Retrieved from [Link]

  • Biotage. (2023, February 2). Can you use normal phase chromatography to purify protected peptides? Retrieved from [Link]

  • Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [A valid, clickable URL will be provided here].
  • Rehman, M. M., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-13.
  • Felix, A. M., et al. (1988). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 53(1), 93-96.
  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1137. Retrieved from [A valid, clickable URL will be provided here].
  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Yoshida, T. (1997). Peptide separation in normal phase liquid chromatography. Analytical Chemistry, 69(15), 3038-3043.
  • Keess, S., & Oestreich, M. (2017). Cyclohexa-1,4-dienes in transition-metal-free ionic transfer processes. Chemical Science, 8(7), 4688-4695.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2022). Why does my CBz-deprotection not work? Retrieved from [Link]

  • Argonne National Laboratory. (n.d.). Threonine: An Amino Acid Autonomous Molecular Assembly. Retrieved from [Link]

  • Flippin, L. A., et al. (1992). Stereospecific synthesis of peptide analogs with allo-threonine and D-allo-threonine residues. The Journal of Organic Chemistry, 57(26), 7278-7282.
  • Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. (2024, December 10). BOC Sciences. Retrieved from [A valid, clickable URL will be provided here].
  • Scott, W. L., et al. (1973). Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts on Columns of Crosslinked Poly-4-vinylpyridine. Journal of Pharmaceutical Sciences, 62(1), 162-163.
  • Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Richardson, J. S., & Richardson, D. C. (2014). Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality. Frontiers in Chemistry, 2, 73.
  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]

Sources

The Role of DCHA Salts in Protected Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide synthesis and medicinal chemistry, the physical state of building blocks dictates process efficiency. N-protected amino acids—particularly those utilizing Benzyloxycarbonyl (Z/Cbz) or tert-Butyloxycarbonyl (Boc) groups—often exist as viscous, non-crystalline oils in their free acid form. This amorphous state complicates purification, accurate weighing, and long-term storage.

Dicyclohexylamine (DCHA) serves as a critical resolving and stabilizing agent.[1] By reacting DCHA with these oily free acids, chemists generate DCHA salts : stable, crystalline solids with defined melting points.[1] While these salts enable high-purity isolation, DCHA must be rigorously removed prior to peptide coupling to prevent side reactions. This guide details the chemical rationale, handling protocols, and desalting workflows required to effectively utilize DCHA salts in high-stakes synthesis.

The Chemical Basis: Why DCHA?

The Stability Problem

Protected amino acids possess a carboxylic acid motif (


) and a carbamate protecting group (

). For many derivatives, the intermolecular forces (hydrogen bonding and Van der Waals interactions) are insufficient to organize the molecules into a crystal lattice, resulting in oils or sticky foams.
  • Consequence: Oils trap impurities (solvents, byproducts) and are difficult to weigh precisely, leading to stoichiometry errors in coupling.

The DCHA Solution

Dicyclohexylamine is a bulky, secondary amine. When reacted with a protected amino acid, it forms a salt via proton transfer.



Key Advantages:

  • Lattice Energy: The ionic interaction between the carboxylate anion and the bulky dicyclohexylammonium cation provides the necessary lattice energy to force the compound into a crystalline solid.

  • Purification: Unlike oils, these salts can be recrystallized (typically from EtOH/EtOAc/Hexane systems) to remove impurities and diastereomers.

  • Hygroscopicity: DCHA salts are generally less hygroscopic than their free acid counterparts, enhancing shelf-life.

Critical Protocol: Desalting (Liberation of the Free Acid)

WARNING: You generally cannot use DCHA salts directly in standard carbodiimide/active ester coupling reactions. DCHA is a nucleophilic secondary amine. If present during activation, it will compete with the amine component, forming a Dicyclohexylamide byproduct that terminates the peptide chain.

The "Self-Validating" Desalting Workflow

The following protocol ensures complete removal of DCHA. It relies on the solubility differential between the free acid (organic soluble) and the DCHA salt (water soluble at low pH).

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: EtOAc is preferred for Z-amino acids.

  • Acid Wash: 10% Potassium Bisulfate (

    
    ) or 10% Phosphoric Acid (
    
    
    
    ).[2]
    • Crucial Detail: Do NOT use Hydrochloric Acid (HCl). DCHA-HCl is sparingly soluble in water and may precipitate, contaminating the organic phase or creating an emulsion. DCHA-Phosphate and DCHA-Sulfate are highly water-soluble.

Step-by-Step Methodology:

  • Suspension: Suspend the DCHA salt (1.0 equiv) in EtOAc (approx. 10 mL per gram of salt). The salt may not dissolve completely yet.[3]

  • Acidification: Add 10%

    
     or 
    
    
    
    (approx. 1.5 - 2.0 equiv relative to DCHA) to the suspension. Agitate vigorously in a separatory funnel.
  • Phase Check (Validation Point 1): The solid should dissolve completely as the salt breaks. Two clear layers must form.[3]

  • Extraction: Separate the layers. The lower aqueous layer contains the protonated DCHA (

    
    ). The upper organic layer contains the free amino acid.
    
  • Wash Cycles: Wash the organic layer 2 additional times with the acid solution to ensure quantitative removal of DCHA.

  • Neutralization: Wash the organic layer once with Brine (saturated NaCl) to remove excess acid and bulk water.

  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    ). Filter and evaporate in vacuo.
    
  • Final Check (Validation Point 2): The resulting residue is usually a thick oil or foam. Verify by TLC; the free acid typically runs lower (more polar) or distinct from the salt, and no spot for free DCHA should be visible.

Visualization of the Desalting Process

DesaltingWorkflow cluster_warning Critical Control Point Start Start: DCHA Salt (Solid) Suspend Suspend in EtOAc/DCM Start->Suspend Acidify Add 10% KHSO4 or H3PO4 (Do NOT use HCl) Suspend->Acidify Partition Partition in Sep Funnel Acidify->Partition Layers Layers Separate? Partition->Layers AqLayer Aqueous Layer (Contains DCHA-H+) Layers->AqLayer Lower Phase OrgLayer Organic Layer (Contains Free Acid) Layers->OrgLayer Upper Phase Discard Discard AqLayer->Discard Discard Wash Wash Org Layer 2x with Acid Solution OrgLayer->Wash Dry Dry (Na2SO4) & Evaporate Wash->Dry Result Pure Free Acid (Oil/Foam) Dry->Result

Figure 1: Logical workflow for the liberation of free amino acids from DCHA salts. Note the specific exclusion of HCl to prevent precipitation issues.

Comparative Analysis: Salt Forms

When selecting raw materials, researchers often encounter different salt forms.

FeatureFree AcidDCHA SaltCHA Salt (Cyclohexylamine)
Physical State Often Oil / AmorphousCrystalline SolidCrystalline Solid
Purity Variable (Hard to recrystallize)High (Recrystallizable)High
Stability Low (Prone to degradation)High (Shelf-stable)High
Molecular Weight LowestHigh (+181.3 Da)Medium (+99.2 Da)
Direct Coupling? Yes No (Must desalt)No (Must desalt)
Solubility (Water) LowLowModerate

Expert Insight: DCHA is often preferred over CHA for very hydrophobic amino acids because the extra cyclohexyl ring adds lipophilicity, often resulting in better crystallization characteristics for large, hydrophobic protecting groups like Z (Benzyloxycarbonyl).

Troubleshooting & Common Pitfalls

The "Emulsion" Nightmare

Symptom: The organic and aqueous layers fail to separate cleanly during desalting. Cause: Often caused by using HCl (forming insoluble DCHA-HCl precipitates) or insufficient solvent volume. Fix: Add a small amount of Brine (sat. NaCl) to increase ionic strength of the aqueous phase, or add more solvent (EtOAc). Prevention: Always use


 or 

.
Incomplete Removal of DCHA

Symptom: Poor coupling yield; presence of "extra" peaks in HPLC identifiable as Dicyclohexylamide adducts. Cause: Insufficient acid washes or pH of aqueous layer was not low enough (< pH 3). Fix: Validate the pH of the aqueous wash. It must be acidic to ensure DCHA is fully protonated and partitioned into the water phase.

Racemization Risk

Risk: While DCHA salts are stable, the process of desalting involves acidification. Mitigation: Perform the extraction with cold buffers (


) and minimize the time the free acid spends in solution before coupling. This is particularly critical for Cysteine and Histidine derivatives.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

Sources

Methodological & Application

Technical Application Note: Protocol for Converting Z-D-Allo-Thr(tBu)-OH • DCHA Salt to Free Acid

[1][2][3]

Introduction & Strategic Considerations

This application note details the protocol for liberating the free carboxylic acid of Z-D-Allo-Thr(tBu)-OH from its dicyclohexylamine (DCHA) salt. This specific amino acid derivative is a critical chiral building block in peptide synthesis and drug development.[1]

The Challenge: Balancing Stability and Purity

The DCHA salt form is commercially preferred because it stabilizes the amino acid as a crystalline solid, whereas the free acid is often an amorphous foam or oil that is difficult to handle. However, the DCHA amine is a nucleophile that will interfere with standard coupling reactions (e.g., EDC/NHS, HATU), necessitating its removal prior to synthesis.

Critical Technical Constraints:

  • Acid Sensitivity: The tert-butyl ether (tBu) on the threonine side chain is acid-labile.[2] While more stable than tBu esters, it can still undergo cleavage under strong acidic conditions (e.g., TFA, high conc. HCl), leading to the formation of Z-D-Allo-Thr-OH (side chain deprotected).[2]

  • Solubility Artifacts: The use of Hydrochloric Acid (HCl) is strongly discouraged . DCHA forms a hydrochloride salt (DCHA[2][3] • HCl) that is sparingly soluble in water and often precipitates at the interface, causing emulsions and contaminating the organic layer.

  • Stereochemical Integrity: The D-allo configuration is non-standard. While acid extraction rarely causes racemization, maintaining low temperatures minimizes any risk of thermal degradation or side-reactions.

The Solution: Biphasic Acidolysis

We utilize a biphasic system (Ethyl Acetate / Aqueous Acid) using Potassium Hydrogen Sulfate (KHSO₄) or Citric Acid . These acids are strong enough (pKa ~2-3) to fully protonate the DCHA (pKa ~10.[2]4) and the carboxylate, but mild enough to preserve the tBu protecting group.

Materials & Reagents

ReagentGradeRole
Z-D-Allo-Thr(tBu)-OH[1][2][4] • DCHA >98% PurityStarting Material
Ethyl Acetate (EtOAc) ACS ReagentOrganic Phase Solvent
Potassium Hydrogen Sulfate (KHSO₄) Reagent GradeAcidifying Agent (Preferred)
Alternative: Citric AcidReagent GradeAlternative Acidifying Agent
Sodium Sulfate (Na₂SO₄) AnhydrousDrying Agent
Deionized Water 18.2 MΩAqueous Phase Solvent
Brine (NaCl) SaturatedWash Solution

Experimental Protocol

Preparation[2][7][8][9][10][11]
  • Acid Solution: Prepare a 0.5 M (approx. 5-10% w/v) KHSO₄ solution in water.[2] Chill to 4°C.

    • Note: If using Citric Acid, prepare a 10% w/v solution.

  • Temperature Control: Perform all extraction steps on ice (0–5°C).

Step-by-Step Methodology
  • Suspension: Weigh 1.0 equivalent of the Z-D-Allo-Thr(tBu)-OH • DCHA salt into a separatory funnel. Add Ethyl Acetate (EtOAc) (approx. 10 mL per gram of salt). The salt may not dissolve completely at this stage.[5][6]

  • Acidification & Partitioning: Add 1.2 equivalents of the cold 0.5 M KHSO₄ solution to the separatory funnel.

    • Why 1.2 eq? This slight excess ensures complete protonation of the DCHA amine.

  • Extraction: Shake the funnel vigorously for 2–3 minutes.

    • Observation: The solid salt should dissolve completely as the free acid partitions into the organic layer and the DCHA salt moves to the aqueous layer.

    • Checkpoint: If solids remain, add small aliquots of EtOAc and water until two clear phases exist.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing DCHA • KHSO₄) into a waste flask.

    • pH Check: The aqueous layer should have a pH < 3.[5] If not, the acid was consumed; repeat the wash with fresh KHSO₄.

  • Wash Cycles:

    • Wash 1: Wash the organic layer with fresh 0.5 M KHSO₄ (0.5 vol) to remove residual amine.

    • Wash 2: Wash with deionized water (1.0 vol) to remove excess acid.

    • Wash 3: Wash with saturated Brine (1.0 vol) to remove bulk water.

  • Drying & Concentration:

    • Collect the organic layer in an Erlenmeyer flask.

    • Add anhydrous Na₂SO₄ (approx. 1-2 g per 50 mL) and swirl. Let sit for 10 minutes.

    • Filter off the solid Na₂SO₄.

    • Concentrate the filtrate on a rotary evaporator (Water bath < 35°C) to yield the free acid.

  • Final Processing: The product will likely appear as a viscous oil or foam. To obtain a handleable solid, perform a "chase" evaporation:

    • Redissolve the oil in a small amount of DCM.

    • Add Hexanes or Heptane.

    • Evaporate again. The solvent exchange often forces the product into a white amorphous foam/solid.

Process Visualization (Workflow)[5]

GStartStart: DCHA Salt(Solid)MixSuspend in EtOAcAdd 0.5M KHSO4 (Cold)Start->MixExtractVigorous Extraction(Biphasic System)Mix->ExtractSeparatePhase SeparationExtract->SeparateAqLayerAqueous Layer(Contains DCHA-H+)Separate->AqLayerDiscardOrgLayerOrganic Layer(Contains Free Acid)Separate->OrgLayerWashWash Cycles:1. KHSO4 (Trace Amine)2. Water (Trace Acid)3. Brine (Drying)OrgLayer->WashDryDry over Na2SO4Filter & EvaporateWash->DryFinalFinal Product:Z-D-Allo-Thr(tBu)-OH(Viscous Oil/Foam)Dry->Final

Caption: Flowchart illustrating the biphasic acidolysis of Z-D-Allo-Thr(tBu)-OH • DCHA salt.[5][6][7][1][2][3][8][9]

Quality Control & Validation

Before proceeding to coupling reactions, validate the removal of DCHA.[8]

MethodSpecificationExpected Result
TLC Silica Gel 60 F₂₅₄DCHA Removal: The spot corresponding to DCHA (visualized by Ninhydrin or Iodine) should be absent.[2] Product: Single spot for free acid (Rf usually lower than salt).
¹H-NMR CDCl₃ or DMSO-d₆Diagnostic Signals: 1. Absence of multiplet signals at 1.0–2.0 ppm (corresponding to cyclohexyl ring protons of DCHA). 2. Presence of tBu singlet (~1.1-1.2 ppm).[2] 3. Presence of Z-group aromatics (7.3 ppm).[2]
HPLC C18 ColumnPurity > 98%. Confirm no peak broadening or tailing indicative of residual salt.
Troubleshooting Table
IssueProbable CauseCorrective Action
Emulsion forms DCHA-Salt precipitation or vigorous shaking.[2]Add a small amount of Brine to increase ionic strength. Wait longer for separation.
Product is an oil Normal physical state for this free acid.Co-evaporate with DCM/Heptane. Store in freezer (-20°C).
Low Yield Product lost to aqueous phase.Re-extract the combined aqueous washes with a small volume of EtOAc.
TLC shows 2 spots Incomplete conversion or tBu cleavage.Check pH: If pH > 3, add more acid. Check Stability: If spot corresponds to de-tBu product, reduce acid contact time and keep strictly at 0°C.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[2] (Standard reference for stability of tBu ethers and Z-groups).

  • Bachem. (2021). Conversion of a DCHA salt to the free acid. Application Note.

  • Merck (Novabiochem). Peptide Synthesis Protocols: Method 1 - Conversion of CHA/DCHA salts to free acid.

  • Fischer, P. M. (2000). The design, synthesis and application of stereochemically defined scaffolds. In Methods in Molecular Biology.

Application Note: Solid-Phase Synthesis of Protected Peptide Fragments Using Z-D-Allo-thr(tbu)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Incorporation of Non-Canonical Amino Acids

The synthesis of complex therapeutic peptides and proteins often requires the incorporation of unnatural or non-proteinogenic amino acids to enhance biological activity, improve metabolic stability, or constrain conformational flexibility. D-amino acids, as enantiomers of their natural L-counterparts, are particularly valuable for conferring resistance to enzymatic degradation by proteases. Furthermore, the use of diastereomers such as D-allo-threonine introduces unique stereochemical constraints that can be critical for mimicking or disrupting specific biological interactions.

This application note provides a detailed protocol and scientific rationale for the incorporation of Z-D-Allo-thr(tbu)-OH into a peptide sequence using solid-phase peptide synthesis (SPPS). The strategic use of the N-terminal benzyloxycarbonyl (Z) protecting group, in conjunction with the tert-butyl (tBu) side-chain protection, facilitates an orthogonal protection scheme. This scheme is not intended for a standard, full-length Fmoc- or Boc-based SPPS workflow. Instead, it is expertly applied to the solid-phase synthesis of fully protected peptide fragments . These fragments are subsequently cleaved from a hyper-acid-sensitive resin with all protecting groups intact, rendering them ideal building blocks for convergent synthesis strategies, such as solution-phase fragment condensation, to assemble larger, more complex peptides.[1]

We will detail the critical aspects of this methodology, from resin selection and coupling of the sterically demanding Z-D-Allo-thr(tbu)-OH residue to the mild cleavage conditions required to preserve the integrity of the protected peptide acid.

The Principle of Orthogonal Protection in Fragment Synthesis

Modern peptide synthesis relies on the concept of orthogonal protection, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[2] The standard Fmoc/tBu strategy employs a base-labile group for the N-terminus (Fmoc) and acid-labile groups for the side chains (e.g., tBu).

The Z-group introduces a third dimension of orthogonality. It is stable to both the basic conditions used for Fmoc removal and the mild acidic conditions used to cleave peptides from hyper-acid-labile resins.[3] Its removal is typically achieved through hydrogenolysis, a condition not employed during the SPPS cycles.[3] This unique stability profile makes Z-protected amino acids, like Z-D-Allo-thr(tbu)-OH, ideal candidates for the N-terminal residue of a peptide fragment destined for subsequent ligation.

The workflow is designed to yield a C-terminal free acid with the N-terminus and all side chains remaining fully protected, a critical prerequisite for successful fragment condensation.[1]

Orthogonal_Protection cluster_SPPS Solid-Phase Synthesis (Fmoc/tBu) cluster_Cleavage Fragment Cleavage cluster_PostSPPS Post-SPPS Processing Resin 2-Cl-Trt Resin AA1 Fmoc-AA(PG)-OH Resin->AA1 1. Couple Deprotect1 Fmoc Removal (Piperidine) AA1->Deprotect1 AA2 Fmoc-AA(PG)-OH Deprotect1->AA2 2. Couple Deprotect2 Fmoc Removal (Piperidine) AA2->Deprotect2 Z_AA Z-D-Allo-thr(tbu)-OH Deprotect2->Z_AA 3. Couple (Final) Cleavage Mild Acid Cleavage (e.g., 1% TFA in DCM) Z_AA->Cleavage Fragment Protected Fragment Z-AA(PG)-AA(PG)-AA(PG)-OH Cleavage->Fragment Z_Removal Z-Group Removal (Hydrogenolysis) Fragment->Z_Removal Optional Final_Peptide Deprotected Fragment Z_Removal->Final_Peptide

Fig 1. Workflow for protected fragment synthesis using a Z-amino acid.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGrade/SpecificationRecommended Supplier
2-Chlorotrityl chloride (2-CTC) Resin100-200 mesh, 1.0-1.6 mmol/gAAPPTec, Sigma-Aldrich
Z-D-Allo-thr(tbu)-OHPeptide Synthesis GradeCommercially Available
Fmoc-protected Amino AcidstBu side-chain protectionCommercially Available
Dichloromethane (DCM)Anhydrous, Peptide Synthesis GradeFisher Scientific
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher Scientific
N,N-Diisopropylethylamine (DIEA)Peptide Synthesis GradeSigma-Aldrich
PiperidineReagent GradeSigma-Aldrich
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Peptide Synthesis GradeCEM Corporation
Acetic AnhydrideReagent GradeSigma-Aldrich
Methanol (MeOH)AnhydrousFisher Scientific
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich
Trifluoroethanol (TFE)Reagent GradeSigma-Aldrich
Palladium on Carbon (Pd/C)10 wt. %Sigma-Aldrich
Ammonium FormateReagent GradeSigma-Aldrich
Protocol 1: Loading the First Amino Acid onto 2-Chlorotrityl Chloride Resin

The 2-Chlorotrityl chloride (2-CTC) resin is the solid support of choice for this application due to its extreme acid sensitivity. This property allows for the cleavage of the final peptide fragment under exceptionally mild acidic conditions that leave acid-labile side-chain protecting groups, such as tBu, completely intact.[4][5]

  • Resin Swelling: Swell 1.0 g of 2-CTC resin in 10 mL of anhydrous DCM for 30 minutes in a suitable reaction vessel.

  • Amino Acid Preparation: In a separate vial, dissolve the first Fmoc-protected amino acid (2.0 equivalents relative to resin loading) in anhydrous DCM (approx. 5 mL/g of resin). Add DIEA (4.0 equivalents).

  • Loading Reaction: Drain the DCM from the swelled resin. Add the amino acid/DIEA solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 1-2 hours.

  • Capping: To cap any unreacted chloride sites on the resin, add 1.0 mL of anhydrous methanol (MeOH) and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

  • Loading Determination (Optional): Resin loading can be quantified by Fmoc-cleavage and UV spectrophotometry of the resulting dibenzofulvene-piperidine adduct.

Protocol 2: Peptide Chain Elongation (Standard Fmoc-SPPS)

The subsequent amino acids are coupled using standard Fmoc-SPPS protocols. A typical cycle is outlined below.

  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF.

    • Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for an additional 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3.0 eq.), HATU (2.9 eq.), and DIEA (6.0 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction for 1-2 hours at room temperature.

    • Monitoring: Confirm coupling completion using a qualitative ninhydrin test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional but Recommended):

    • To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., 5% acetic anhydride, 6% 2,4,6-collidine in DMF) for 10 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Coupling of the N-Terminal Z-D-Allo-thr(tbu)-OH

The final residue to be coupled is the Z-protected amino acid. Due to the potential steric hindrance from the D-allo-threonine stereochemistry and the Z-group, optimized coupling conditions are recommended.

  • Deprotection: Perform the final Fmoc deprotection as described in Protocol 2, Step 1.

  • Coupling Reaction:

    • Dissolve Z-D-Allo-thr(tbu)-OH (3.0 eq.), HATU (2.9 eq.), and DIEA (6.0 eq.) in DMF.

    • Add the solution to the deprotected peptide-resin.

    • Extended Coupling Time: Agitate the reaction for 4-6 hours at room temperature. The increased steric bulk may slow the reaction rate.[6]

    • Monitoring: Use a ninhydrin test to monitor the reaction. A negative result (clear/yellow beads) indicates completion.

  • Washing: Once coupling is complete, wash the fully protected peptide-resin extensively with DMF (5x) and DCM (5x). Dry the resin thoroughly under vacuum.

Coupling_Mechanism cluster_Activation Carboxyl Activation cluster_Coupling Peptide Bond Formation Z_AA Z-AA-COOH Active_Ester Z-AA-OAt (Active Ester) Z_AA->Active_Ester Activation HATU HATU / DIEA Peptide_Resin H₂N-Peptide-Resin Active_Ester->Peptide_Resin Coupling Coupled_Product Z-AA-NH-Peptide-Resin Peptide_Resin->Coupled_Product Nucleophilic Attack

Fig 2. General mechanism for HATU-mediated coupling of a Z-amino acid.
Protocol 4: Mild Acidic Cleavage of the Protected Fragment

This step is the most critical for the success of the strategy. The goal is to cleave the ester linkage to the 2-CTC resin without removing the tBu, Z, or other acid-labile side-chain protecting groups.

Cleavage CocktailComposition (v/v/v)Cleavage TimeNotes
Method A (TFA/DCM) 1% TFA in DCM5-10 min, repeat 2-3xVery mild. Good for highly sensitive groups. May require multiple treatments for complete cleavage.[7]
Method B (AcOH/TFE/DCM) Acetic Acid / TFE / DCM (1:1:8)30-60 minA well-established, effective method for cleaving protected fragments from 2-CTC resin.[4][8]
Method C (HFIP/DCM) 20% HFIP in DCM30 minHexafluoroisopropanol provides a non-nucleophilic acidic environment.[9]

Detailed Procedure (Using Method B):

  • Resin Preparation: Place the dry, protected peptide-resin (1.0 g) in a reaction vessel with a sintered glass filter.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail: 1:1:8 (v/v/v) of acetic acid / TFE / DCM. Use approximately 10-15 mL per gram of resin.

    • Add the cocktail to the resin and agitate gently at room temperature for 30-60 minutes.

  • Collection: Filter the solution containing the cleaved peptide fragment into a collection flask.

  • Rinsing: Wash the resin 2-3 times with a small volume of the cleavage cocktail or DCM to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure (rotary evaporation).

  • Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the protected peptide fragment.

  • Isolation: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum. The resulting white powder is the fully protected peptide fragment.

Protocol 5: Post-Cleavage Z-Group Removal (Solution Phase)

After purification, if the N-terminal amine needs to be deprotected for subsequent fragment condensation, the Z-group can be removed by catalytic transfer hydrogenation. This method avoids the use of gaseous hydrogen.[3]

  • Dissolution: Dissolve the purified, Z-protected peptide fragment in a suitable solvent (e.g., Methanol, Ethanol, or THF).

  • Catalyst and Donor Addition: Add 10% Pd/C catalyst (5-10 mol%) to the solution. Then, add a hydrogen donor such as ammonium formate (3-5 equivalents).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent from the filtrate to yield the deprotected peptide fragment.

Conclusion and Field-Proven Insights

The use of Z-D-Allo-thr(tbu)-OH is a sophisticated strategy tailored for the synthesis of protected peptide fragments. The success of this methodology hinges on a deep understanding of orthogonal protection schemes and the careful selection of a hyper-acid-labile resin, such as 2-chlorotrityl chloride resin. The steric hindrance presented by the D-allo-threonine residue necessitates more robust coupling conditions, such as the use of HATU and extended reaction times, to ensure high coupling efficiency.

The mild cleavage protocols outlined are critical for preserving the integrity of the acid-labile tBu side-chain protecting group, yielding a fully protected fragment ready for solution-phase ligation. This convergent approach is particularly advantageous for the synthesis of long or difficult peptide sequences, where stepwise SPPS may fail due to aggregation or cumulative yield loss. By mastering this technique, researchers and drug development professionals can significantly expand their capability to produce complex, modified peptides for a wide range of therapeutic and research applications.

References

  • AAPPTec. (n.d.). Cleave Protected Peptides from 2-Chloro-Trityl Resin. Retrieved from [Link]

  • Alhassan, M., Al Musaimi, O., Collins, J. M., Albericio, F., & de la Torre, B. G. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 22(9), 2840–2845. Available from: [Link]

  • Fields, G. B., Lauer, J. L., & Fields, C. G. (1995). Solid-Phase Peptide Synthesis via Fragment Condensation. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 97-108). Humana Press.
  • Gowda, D. C., & Abiraj, K. (2002). Heterogeneous catalytic transfer hydrogenation in peptide synthesis. Letters in Peptide Science, 9(3), 153–165.
  • Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 71(26), 9683–9686.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

  • Vaidehi, N., & Barany, G. (2000). Orthogonal Protecting Groups for Nα-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Journal of Peptide Research, 55(4), 293-306.

Sources

Optimizing Coupling Efficiency and Stereochemical Integrity for Z-D-Allo-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The incorporation of Z-D-Allo-Thr(tBu)-OH into peptide sequences presents a dual challenge: steric hindrance caused by the


-branched threonine side chain (exacerbated by the bulky tert-butyl protection) and the critical need to maintain stereochemical integrity  at two chiral centers (

and

).

While the Z (benzyloxycarbonyl) protecting group generally suppresses oxazolone-mediated racemization better than Fmoc or Boc, the slow kinetics of coupling hindered amino acids creates a window for base-catalyzed epimerization at the


-carbon. This guide outlines a scientifically grounded protocol prioritizing COMU  and HATU  as primary coupling reagents, with DIC/Oxyma  as a greener, low-epimerization alternative.

Molecular Challenges & Mechanistic Insight[1]

The Steric-Electronic Conflict

The target molecule contains a bulky tert-butyl ether on the


-carbon. This creates significant steric clash during the nucleophilic attack of the incoming amine on the activated ester.
  • Consequence: Slower reaction rates (

    
     decreases).
    
  • Risk: Extended activation times increase the exposure of the activated

    
    -proton to base, leading to proton abstraction and enolization.
    
Stereochemical Fragility
  • Target Configuration: D-Allo-Threonine (

    
    ).
    
  • Epimerization Risk: Inversion at

    
     (
    
    
    
    ) results in L-Threonine derivatives (if the side chain remains fixed), destroying the biological activity of the diastereomer.
  • Z-Group Advantage: The urethane nature of the Z-group reduces the acidity of the

    
     proton, making 5(4H)-oxazolone formation less favorable compared to amide-protected amino acids. However, direct enolization via base (e.g., excess DIPEA) remains a threat.
    

Reagent Selection Matrix

The following matrix compares high-efficiency reagents specifically for hindered couplings.

Reagent SystemActivation TypeCoupling Efficiency (Hindered)Epimerization ControlRecommendation
HATU / HOAt / DIPEA Uronium / Aza-benzotriazoleHigh (Gold Standard)Good (HOAt effect)Primary Choice for difficult sequences.
COMU / Oxyma / DIPEA Uronium / OximeVery High (Comparable/Superior to HATU)Excellent (Lower risk than HATU)Preferred for safety & purity. Safer byproduct profile.
DIC / Oxyma Pure Carbodiimide / OximeModerate to HighSuperior (Neutral pH activation)Alternative for highly epimerization-prone contexts.
PyBOP / HOBt / DIPEA PhosphoniumModerateModerateAvoid if possible (Carcinogenic HMPA byproduct).
Decision Logic for Reagent Choice

The following decision tree illustrates the selection process based on synthesis constraints.

ReagentSelection Start Start: Coupling Z-D-Allo-Thr(tBu)-OH CheckHindrance Is the N-terminal acceptor sterically hindered? (e.g., N-Me, Pro) Start->CheckHindrance CheckRacemization Is strict <0.5% epimerization required? CheckHindrance->CheckRacemization No (Standard) HATU Select HATU + HOAt (Max Power) CheckHindrance->HATU Yes (Extreme) COMU Select COMU + Oxyma (Balance Power/Purity) CheckRacemization->COMU Standard High Yield DIC Select DIC + Oxyma (Max Stereocontrol) CheckRacemization->DIC Yes (Critical)

Figure 1: Reagent selection logic based on steric hindrance of the incoming amine and tolerance for epimerization.

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling (COMU/HATU)

Best for solid-phase synthesis (SPPS) or difficult solution-phase couplings.

Reagents:

  • AA: Z-D-Allo-Thr(tBu)-OH (1.0 equiv)

  • Coupling Agent: COMU (or HATU) (0.95 - 1.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv) or TMP (2,4,6-Trimethylpyridine) for ultra-low racemization.

  • Solvent: DMF (anhydrous) or NMP.

Step-by-Step Workflow:

  • Resin Preparation (SPPS only): Swell resin in DMF for 20 minutes. Drain.

  • Pre-Activation (Critical Step):

    • Dissolve Amino Acid and COMU in minimal DMF.

    • Cool the solution to 0°C (ice bath). Note: Cooling suppresses initial racemization during the exothermic activation.

    • Add Base (DIPEA).[1]

    • Stir for 30–60 seconds only. Do not over-activate.

  • Coupling:

    • Add the pre-activated solution immediately to the resin/amine component.

    • Agitate at Room Temperature for 45–60 minutes .

  • Monitoring:

    • Perform Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • Checkpoint: If positive (blue), re-couple using fresh reagents (Double Coupling).

  • Washing:

    • Wash resin with DMF (

      
      ), DCM (
      
      
      
      ), DMF (
      
      
      ).
Protocol B: "Racemization-Safe" Coupling (DIC/Oxyma)

Best for solution phase or when epimerization is the primary failure mode.

Reagents:

  • AA: Z-D-Allo-Thr(tBu)-OH (1.0 equiv)

  • Activator: DIC (Diisopropylcarbodiimide) (1.0 equiv)

  • Additive: Oxyma Pure (1.0 equiv)[2]

  • Solvent: DMF/DCM (1:1 ratio improves solubility and reduces racemization).

Step-by-Step Workflow:

  • Dissolution: Dissolve AA and Oxyma Pure in the solvent mixture.

  • Activation:

    • Add DIC.[1][2][3][4][5]

    • Stir for 2–3 minutes to form the active ester.

  • Coupling:

    • Add the mixture to the amine component.[6]

    • Crucial: Do not add exogenous base (DIPEA) unless absolutely necessary for salt neutralization. The absence of tertiary base is what protects the stereocenter.

  • Reaction Time: Allow to react for 2–12 hours (kinetics are slower than HATU).

Mechanism of Action & Pathway Analysis

Understanding the activation pathway helps troubleshooting. The diagram below details the COMU activation and the risk points for racemization.

Mechanism AA Z-D-Allo-Thr(tBu)-OH Inter O-Acyl Uronium Intermediate AA->Inter + COMU, + Base Base DIPEA COMU COMU Reagent ActiveEster Oxyma Active Ester Inter->ActiveEster Oxyma Attack Racemization Oxazolone / Enolization (Racemization Risk) Inter->Racemization Slow Coupling + Excess Base ActiveEster->Racemization Long Exposure Product Coupled Peptide (Z-D-Allo-Thr-Peptide) ActiveEster->Product + Amine (R-NH2)

Figure 2: Activation pathway showing the competition between productive coupling and racemization.

Quality Control & Troubleshooting

Diagnostic Table
ObservationProbable CauseCorrective Action
Incomplete Coupling (Kaiser +) Steric hindrance of tBu group.Use HATU at

(Microwave) or Double Couple.
Epimerization (D-Allo

L-Thr)
Base-catalyzed proton abstraction.Switch to DIC/Oxyma (Base-free). Use TMP instead of DIPEA.
Low Yield Aggregation of peptide chain.Use Pseudoproline dipeptides if applicable, or switch solvent to NMP.
Microwave Considerations

While microwave synthesis accelerates coupling, it increases the internal temperature. For Z-D-Allo-Thr(tBu)-OH:

  • Limit Temperature: Do not exceed 50°C .

  • Limit Power: Use low wattage (20-30W).

  • High temperatures (

    
    ) combined with basic conditions will almost certainly cause epimerization of the allo center.
    

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide: HATU and COMU properties.

  • Bachem. (2024).[7] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Coupling Reagent than HATU.[4][8][9] Chemistry – A European Journal.

  • Luxembourg Bio Technologies. (2022). Understanding OxymaPure as a Peptide Coupling Additive. ACS Omega.

Sources

Application Note: Selective tBu Deprotection in Z-D-Allo-Thr(tBu)-OH Derivatives

[1]

Executive Summary

The selective removal of tert-butyl (tBu) side-chain protection from Z-protected amino acids is a critical transformation in the synthesis of complex peptides and peptidomimetics, particularly those containing unnatural isomers like D-allo-threonine .[1] While the Z group (benzyloxycarbonyl) is theoretically orthogonal to acid-labile tBu groups, practical experience demonstrates that the Z moiety can degrade under harsh acidic conditions (acidolysis), leading to yield loss or complex impurity profiles. Furthermore, threonine derivatives are uniquely susceptible to acid-catalyzed

1

This guide provides optimized protocols to achieve quantitative tBu deprotection while preserving the N-terminal Z group and preventing the dehydration of the D-allo-threonine side chain.[1]

Mechanistic Insight & Critical Parameters

To optimize this reaction, one must understand the competing pathways. The goal is to favor Pathway A (Deprotection) while suppressing Pathway B (Z-Cleavage) and Pathway C (Dehydration).[1]

The Chemical Challenge
  • tBu Cleavage (

    
    ):  Requires protonation of the ether oxygen, followed by the release of a stable tert-butyl carbocation (
    
    
    ). This is fast in Trifluoroacetic acid (TFA).[1]
  • Z-Group Stability: The carbamate linkage of the Z group is generally stable to TFA. However, partial protonation can occur, and in the presence of strong acid or long reaction times, it can cleave to form benzyl cations, leading to N-terminal deprotection.

  • Allo-Thr Dehydration: The specific stereochemistry of D-allo-threonine places the hydroxyl and methyl groups in a syn-relationship (in certain conformers), which can sterically facilitate acid-catalyzed dehydration to form Z-D-dehydroaminobutyric acid (

    
    Mass = -18 Da).[1]
    
Reaction Pathway Diagram

DeprotectionPathwaysStartZ-D-Allo-Thr(tBu)-OHAcidAcid Treatment(TFA/H+)Start->AcidIntermediateProtonated EtherAcid->IntermediatePathAPathway A:Desired CleavageIntermediate->PathA FastPathBPathway B:Side Reaction (Z-Loss)Intermediate->PathB Slow (Time dependent)PathCPathway C:DehydrationIntermediate->PathC Temp dependentProductZ-D-Allo-Thr-OH(Target)PathA->ProductScavengerScavenger Capture(tBu-Scavenger)PathA->Scavenger tBu+ CaptureByproduct1H-D-Allo-Thr-OH(Z-deprotected)PathB->Byproduct1Byproduct2Z-D-Dehydro-But(Dehydrated)PathC->Byproduct2

Figure 1: Competing reaction pathways during acidolysis. Pathway A is the target; Pathways B and C must be suppressed via kinetic control.

Optimization Strategy

Scavenger Selection

The cleavage of tBu generates a reactive tert-butyl cation.[1][2] If not quenched, this cation can re-alkylate the peptide (often on aromatic rings or the C-terminus) or polymerize.

  • Triisopropylsilane (TIPS): The "Gold Standard" hydride donor. It irreversibly quenches carbocations.

  • Water: Essential for hydrolysis and acts as a mild nucleophile.

  • Avoid: 1,2-Ethanedithiol (EDT) unless absolutely necessary (e.g., presence of Trp/Met), as it is malodorous and difficult to remove.

Temperature Control
  • Recommendation: Start at 0°C .

  • Reasoning: Dehydration (Pathway C) has a higher activation energy than tBu cleavage.[1] Keeping the reaction cold during the initial exothermic protonation phase minimizes dehydration and Z-group acidolysis.

Experimental Protocols

Protocol A: The "Standard" High-Yield Method

Best for: Robust substrates where Z-group lability is not the primary concern.[1]

Reagents:

  • Trifluoroacetic Acid (TFA): Peptide Grade[1]

  • Triisopropylsilane (TIPS)[1]

  • Deionized Water (DI H2O)[1]

  • Dichloromethane (DCM) – Optional, for solubility.

Procedure:

  • Preparation: Dissolve the Z-D-Allo-Thr(tBu)-OH derivative (1 eq) in a minimal amount of DCM if solubility is poor. If soluble in acid, proceed directly.

  • Cocktail Preparation: Prepare a solution of TFA : TIPS : H2O (95 : 2.5 : 2.5 v/v) . Pre-chill to 0°C.

  • Addition: Add the cold cleavage cocktail to the substrate (approx. 10 mL per gram of substrate).

  • Reaction: Stir at 0°C for 15 minutes , then allow to warm to room temperature.

  • Monitoring: Monitor by HPLC/TLC after 30 minutes. The reaction is typically complete within 45–60 minutes.

    • Critical Stop: Do not exceed 2 hours to preserve the Z-group.

  • Workup:

    • Concentrate the mixture under nitrogen flow or rotary evaporation (do not heat >30°C).

    • Precipitate the product by adding cold Diethyl Ether or MTBE (10x volume).

    • Centrifuge/Filter and wash the solid 3x with cold ether.

Protocol B: The "High-Fidelity" Mild Method

Best for: Substrates sensitive to Z-cleavage or dehydration.[1]

Reagents:

  • 4M HCl in Dioxane

  • Dichloromethane (DCM)[1]

Procedure:

  • Dissolution: Dissolve substrate in DCM (concentration ~0.1 M).

  • Acidolysis: Add an equal volume of 4M HCl in Dioxane at 0°C.

  • Reaction: Stir at 0°C for 30 minutes, then 1 hour at room temperature.

    • Note: HCl is generally milder on the Z-group than TFA but effective for tBu removal.[1]

  • Workup: Evaporate solvents in vacuo. Co-evaporate with toluene or DCM to remove excess HCl.

Analytical Data & QC

When validating this reaction, use the following mass shift indicators to identify success or failure modes.

SpeciesMass Shift (

)
CauseCorrective Action
Product -56 Da Loss of tBu (

)
None (Target)
Impurity A -134 DaLoss of Z-groupReduce reaction time; Switch to Protocol B.
Impurity B -74 DaLoss of tBu + H2O (Dehydration)Maintain 0°C longer; Ensure reagents are dry.
Impurity C +56 DatBu adduct (alkylation)Increase TIPS/Scavenger concentration.
QC Workflow Diagram

QC_WorkflowSampleTake Aliquot (30 min)AnalysisLC-MS AnalysisSample->AnalysisDecisionCheck Mass SpectrumAnalysis->DecisionTargetTarget Mass Found(M - 56)Decision->Target Major PeakZ_LossMass = M - 134(Z-Cleavage)Decision->Z_Loss >5%DehydroMass = M - 74(Dehydration)Decision->Dehydro >5%Action1Workup ImmediatelyTarget->Action1Action2Stop; Use Protocol B next timeZ_Loss->Action2Action3Stop; Lower Temp next timeDehydro->Action3

Figure 2: In-process control decision matrix for optimizing yield and purity.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for orthogonality of Z and tBu groups).
  • Lundt, B. F., et al. (1978).[3] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.[3] Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][4][5][6][7][8] Chemical Reviews, 109(6), 2455–2504. (Comprehensive review on stability of Cbz/Z in TFA). Link[1]

  • Kikuchi, T., & Konno, H. (2013). "Improved synthesis of D-allothreonine derivatives from L-threonine." Tetrahedron. (Specific synthesis and handling of Allo-Thr derivatives). Link

Application Note: Optimization of Solvent Systems for the Coupling of Sterically Hindered Z-D-Allo-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The coupling of Z-D-Allo-Thr(tBu)-OH presents a trifecta of synthetic challenges: steric hindrance at the


-carbon, risk of C-terminal epimerization (racemization) inherent to D-amino acids, and the solubility profile of the hydrophobic Benzyloxycarbonyl (Z) group.[1] This guide moves beyond traditional DMF/NMP workflows, providing a validated framework for selecting solvent systems that optimize coupling kinetics while adhering to modern Green Chemistry principles (REACH compliance). We present a "Steric-Hardened" protocol utilizing binary solvent systems and self-validating in-process controls.

The Steric & Stereochemical Challenge

To select the correct solvent, one must first understand the molecular adversary.[1] Z-D-Allo-Thr(tBu)-OH is not a standard building block; it requires specific handling to preserve its "Allo" stereochemistry and achieve high conversion.[1]

Structural Impediments[1][2]
  • 
    -Branching:  The threonine side chain is branched at the 
    
    
    
    -position.[1] This bulk creates a "shield" around the activated carbonyl carbon, significantly slowing nucleophilic attack by the amine.[1]
  • "Allo" Configuration: The allo form implies a specific diastereomeric relationship between the

    
     and 
    
    
    
    carbons.[1] Any oxazolone formation during activation puts the
    
    
    -carbon stereocenter at risk of epimerization, potentially reverting the expensive D-Allo form to a mix of D-Thr or L-Allo isomers.[1]
  • Z-Group Hydrophobicity: Unlike Fmoc, the Z-group (Cbz) is highly lipophilic.[1] While this aids solubility in non-polar solvents (DCM, EtOAc), it can lead to aggregation on-resin if the solvent system does not sufficiently solvate the growing peptide chain.[1]

The Orthogonality Trap

Critical Design Note: Researchers must recognize the protection scheme's orthogonality.[1]

  • Z-Group: Stable to TFA. Removed by catalytic hydrogenolysis (

    
    /Pd) or strong acids (HF, HBr).[1]
    
  • tBu-Group: Labile to TFA.

  • Implication: If this residue is coupled in SPPS and cleaved with TFA, the Z-group remains on the N-terminus.[1] This is often intentional (as a permanent cap), but if N-terminal deprotection is required on-resin, Z is the wrong choice; Fmoc should be used.[1] This guide assumes the Z-group is intended to remain or the synthesis is solution-phase.[1]

Solvent Selection Matrix

The choice of solvent dictates reaction rate (kinetics), resin swelling (in SPPS), and racemization suppression.[1] We categorize solvents into "Classic" (High Performance, High Toxicity) and "Modern Green" (Sustainable, Tunable).[1]

Table 1: Physicochemical Comparison of Solvent Systems
Solvent SystemRoleDipole Moment (D)Viscosity (cP)Resin Swelling (PS/PEG)Green StatusRecommended Use
DMF Standard3.860.92ExcellentRestricted (Repr.[1] 1B)Difficult sequences; Reference standard.
NMP Standard4.091.67ExcellentRestricted (Repr.[1] 1B)High-aggregation sequences.
2-MeTHF Green Alt.1.690.46ModerateRecommended Solution phase; Binary mixes.[1]
Anisole/NOP (3:1)Binary GreenTunableModerateGoodRecommended SPPS of hydrophobic residues (Z-group).[1]
GVL (Gamma-Valerolactone)Green Polar4.121.93GoodRecommended High polarity needs; biodegradable.[1]
DCM/DMF (1:1)HybridMixedLowGoodIntermediateSolubilizing Z-AAs while swelling resin.[1]
The "Green" Binary Strategy

For Z-D-Allo-Thr(tBu)-OH, pure green solvents often fail either solubility (Z-group needs lipophilicity) or swelling (resin needs polarity).[1]

  • Recommendation: Use 2-MeTHF/DMF (80:20) or Anisole/NOP (75:25) .[1]

  • Why: 2-MeTHF and Anisole excellently solubilize the hydrophobic Z-group.[1] The addition of DMF or NOP (N-octylpyrrolidone) ensures the resin beads swell sufficiently to expose the reactive sites, overcoming the steric barrier of the threonine side chain.[1]

Visualized Decision Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher to the optimal solvent based on their specific synthesis constraints.[1]

SolventSelection Start Start: Z-D-Allo-Thr(tBu)-OH Coupling PhaseCheck Synthesis Phase? Start->PhaseCheck SolPhase Solution Phase PhaseCheck->SolPhase SolidPhase Solid Phase (SPPS) PhaseCheck->SolidPhase Sol_2MeTHF Choice: 2-MeTHF or EtOAc (Excellent Z-solubility) SolPhase->Sol_2MeTHF High Solubility GreenReq Strict Green Requirement? SolidPhase->GreenReq ResinType Resin Type? GreenReq->ResinType Yes Standard_DMF Choice: DMF/NMP (Only if aggregation is severe) GreenReq->Standard_DMF No (Legacy) Resin_PS Polystyrene (PS) ResinType->Resin_PS Resin_PEG ChemMatrix / PEG ResinType->Resin_PEG Mix_Anisole Choice: Anisole/NOP (3:1) (Balances swelling & solubility) Resin_PS->Mix_Anisole Best Swelling Mix_Binary Choice: 2-MeTHF/DMF (8:2) (Reduces DMF use) Resin_PEG->Mix_Binary High Polarity

Caption: Decision matrix for selecting solvent systems based on synthesis phase and regulatory (Green) requirements.

Experimental Protocol: The "Steric-Hardened" Coupling

This protocol is designed for SPPS but can be adapted for solution phase.[1][2] It prioritizes racemization suppression and complete conversion over speed.[1]

Reagents[1][2][3][4][5]
  • Amino Acid: Z-D-Allo-Thr(tBu)-OH (3.0 eq relative to resin loading).[1]

  • Coupling Reagent: DIC (Diisopropylcarbodiimide, 3.0 eq) + Oxyma Pure (3.0 eq).[1]

    • Why: DIC/Oxyma is superior to HATU for preventing racemization of D-amino acids and is safer (non-explosive) compared to HOBt/HOAt.[1][2]

  • Solvent: Anisole/NOP (3:1) OR DMF (Control).[1]

  • Base: None (Base-free coupling is critical to prevent base-catalyzed epimerization).[1]

Step-by-Step Procedure
  • Resin Preparation:

    • Swell resin in the chosen solvent (e.g., Anisole/NOP) for 30 minutes.[1] This is crucial for "opening" the polymer matrix.[1]

  • Activation (Pre-activation is discouraged):

    • Note: Do not pre-activate Z-D-Allo-Thr(tBu)-OH for more than 2 minutes.[1] Long activation times increase oxazolone formation.[1]

    • Dissolve AA and Oxyma Pure in the minimum volume of solvent.[1]

    • Add DIC immediately before adding to the resin.[1]

  • Coupling Reaction:

    • Add the mixture to the resin.[1][3]

    • Agitation: Shake vigorously for 5 minutes, then reduce to gentle rocking.

    • Temperature: React at 25°C . Do not heat. Heating D-Allo-Thr derivatives significantly increases racemization risk.[1]

    • Time: 2 hours (Standard) -> Extend to 4 hours due to steric hindrance.

  • In-Process Control (IPC) - The Self-Validating Step:

    • Perform a Kaiser Test (if coupling to primary amine) or Chloranil Test (if coupling to secondary amine).[1]

    • Validation: If the test is positive (blue/green), perform a Double Coupling .[1]

  • Double Coupling (if required):

    • Drain solvent.[1] Wash resin 3x.[1]

    • Repeat coupling with fresh reagents (1.5 eq) in a different solvent (e.g., if used Anisole/NOP, switch to DCM/DMF 1:1) to disrupt potential aggregation (chaotropic effect).[1][3]

Workflow Diagram

CouplingProtocol Prep 1. Resin Swelling (30 min) Act 2. Activation (DIC/Oxyma, Base-Free) Prep->Act React 3. Coupling (2-4h, 25°C) Act->React IPC 4. IPC: Kaiser/HPLC React->IPC Decision Pass? IPC->Decision Recouple Double Couple (Switch Solvent) Decision->Recouple No Wash 5. Wash & Cap Decision->Wash Yes Recouple->React Re-inject

Caption: "Steric-Hardened" coupling workflow with mandatory in-process control checkpoints.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of tBu/Allo group.[1]Use Double Coupling . Switch to a smaller solvent molecule (DCM/DMF) for the second pass.[1]
Racemization (D-Allo -> L-Allo) Base-catalyzed epimerization.[1]Ensure Base-Free coupling (DIC/Oxyma).[1] Avoid DIEA/NMM. Keep Temp < 30°C.
Precipitation Z-group insolubility in polar media.[1]Increase ratio of lipophilic solvent (e.g., increase Anisole or 2-MeTHF component).[1]
Slow Kinetics Poor resin swelling.[1]If using Green solvents, add 10-20% DMF or NMP as a "spike" to improve swelling without full toxicity load.[1]

References

  • Albericio, F., et al. (2019).[1] "Green Solvent Mixtures for Solid-Phase Peptide Synthesis: A Dimethylformamide-Free Highly Efficient Synthesis of Pharmaceutical-Grade Peptides." ACS Sustainable Chemistry & Engineering.[1] [1]

  • Isidro-Llobet, A., et al. (2019).[1] "Sustainability in Peptide Chemistry: Current Synthesis Advances." Journal of Organic Chemistry. [1]

  • Bachem. (2024).[1] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

  • Pawlas, J., et al. (2019).[1] "Green Solvents for Solid-Phase Peptide Synthesis."[1][4][5][6] Organic Process Research & Development. [1]

  • Carpino, L. A., & El-Faham, A. (2003).[1] "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Assembly." Tetrahedron. (Contextualizing DIC/Oxyma evolution).

Sources

Application Notes and Protocols: Z-D-Allo-thr(tbu)-OH as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Stereochemical Diversity

In the landscape of modern drug discovery and peptide science, the precise control of stereochemistry is not merely a technicality but a fundamental driver of innovation. Chiral building blocks are the architect's tools for constructing molecules with specific three-dimensional arrangements, which in turn dictate their biological activity, metabolic stability, and pharmacokinetic profiles.[1][2] Among these, non-proteinogenic amino acids offer a route to novel peptide and peptidomimetic structures with enhanced properties.

This guide focuses on Z-D-Allo-thr(tbu)-OH , a doubly protected derivative of D-allothreonine. This molecule is a powerful tool for synthetic chemists, offering a unique combination of stereochemistry and orthogonal protection that enables the construction of complex chiral molecules. The D-configuration at the alpha-carbon can confer resistance to enzymatic degradation, a critical attribute for peptide-based therapeutics.[1] The allo stereochemistry at the beta-carbon introduces a distinct spatial arrangement of the hydroxyl and methyl groups compared to the more common threonine, which can profoundly influence the conformational preferences and biological interactions of the resulting peptide.[3]

The Z (benzyloxycarbonyl) and tBu (tert-butyl) protecting groups provide a robust orthogonal protection strategy. The Z-group is stable to the basic conditions used for Fmoc removal and the mild acidic conditions for cleavage from highly acid-labile resins, making it ideal for the synthesis of protected peptide fragments.[1] Conversely, the tBu group is stable to the conditions used for Z-group removal (e.g., hydrogenolysis) but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[4] This orthogonality is the cornerstone of convergent synthesis strategies, allowing for the efficient assembly of large and complex molecules.

This document serves as a detailed guide to the practical application of Z-D-Allo-thr(tbu)-OH, providing both the theoretical underpinnings and field-proven protocols for its use in synthetic chemistry.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Z-D-Allo-thr(tbu)-OH is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₂₃H₂₇NO₅
Molecular Weight 397.47 g/mol
Appearance White to off-white solid
Stereochemistry (2R, 3R)
N-α Protection Benzyloxycarbonyl (Z)
Side-Chain Protection tert-Butyl (tBu)

Strategic Applications

The unique structural features of Z-D-Allo-thr(tbu)-OH lend themselves to several high-value applications in synthetic chemistry:

  • Synthesis of Bioactive Peptides and Analogues: The incorporation of D-allo-threonine can lead to peptides with enhanced metabolic stability and unique conformational properties. This is particularly relevant in the design of therapeutic peptides, such as analogues of the potent anticancer agent Dolastatin 10.[5][6][7]

  • Fragment Condensation in Convergent Synthesis: The Z-group's stability allows for the synthesis of fully protected peptide fragments in solution or on a solid support. These fragments can then be coupled in a convergent strategy to build larger, more complex peptides and proteins.[8]

  • Asymmetric Synthesis of Other Chiral Molecules: The chiral backbone of D-allo-threonine can be used as a template or starting material for the stereoselective synthesis of other complex molecules, such as β-hydroxy-α-amino acids.[9]

Experimental Protocols

The following protocols are designed to provide a comprehensive guide to the use of Z-D-Allo-thr(tbu)-OH in common synthetic transformations. These are intended as a starting point, and optimization may be necessary for specific substrates and scales.

Protocol 1: Solution-Phase Peptide Coupling

This protocol describes a general procedure for the coupling of Z-D-Allo-thr(tbu)-OH to an amino acid ester in solution. The choice of coupling reagent is critical, especially for sterically hindered amino acids. Reagents like HATU, HBTU, and COMU are often preferred for their efficiency and ability to suppress racemization.[10][11]

Workflow for Solution-Phase Coupling:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Z-D-Allo-thr(tbu)-OH and Amino Acid Ester reagents Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) start->reagents In aprotic solvent (e.g., DMF, DCM) stir Stir at 0°C to RT reagents->stir Maintain inert atmosphere monitor Monitor by TLC/LC-MS stir->monitor quench Aqueous Work-up monitor->quench Upon completion extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Protected Dipeptide purify->product

Figure 1: General workflow for solution-phase peptide coupling.

Materials:

  • Z-D-Allo-thr(tbu)-OH (1.0 equiv)

  • Amino acid ester hydrochloride (1.0-1.2 equiv)

  • Coupling reagent (e.g., HATU, 1.1 equiv)

  • Base (e.g., DIPEA, 3.0 equiv)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-D-Allo-thr(tbu)-OH and the amino acid ester hydrochloride in anhydrous DMF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add DIPEA to the stirred solution and maintain at 0°C for 10-15 minutes.

  • Activation and Coupling: Add the coupling reagent (e.g., HATU) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the protected dipeptide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid, which would lead to reduced yields.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amino acid ester and to facilitate the coupling reaction. An excess is used to ensure complete neutralization and to drive the reaction to completion.

  • Coupling Reagent: HATU is a highly efficient coupling reagent that rapidly forms the activated ester, minimizing the risk of racemization at the alpha-carbon of the activated amino acid.[11]

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove unreacted starting materials, coupling by-products, and the base.

Protocol 2: Orthogonal Deprotection

The Z and tBu groups can be removed selectively, allowing for further elaboration of the peptide chain at either the N-terminus or the side chain.

Deprotection Strategy:

cluster_z Z-Group Removal cluster_tbu tBu-Group Removal start Z-D-Allo-thr(tbu)-Peptide z_deprotect Catalytic Transfer Hydrogenation (e.g., 10% Pd/C, Ammonium Formate) start->z_deprotect tbu_deprotect Strong Acid Cleavage (e.g., TFA/TIPS/H₂O) start->tbu_deprotect z_product H-D-Allo-thr(tbu)-Peptide z_deprotect->z_product tbu_product Z-D-Allo-thr-Peptide tbu_deprotect->tbu_product

Figure 2: Orthogonal deprotection of Z and tBu groups.

A. Z-Group Deprotection (Catalytic Transfer Hydrogenation):

This method is generally preferred over catalytic hydrogenation with H₂ gas for its operational simplicity and safety.

Materials:

  • Z-protected peptide

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Ammonium formate (3-5 equivalents)

  • Methanol or ethanol

Procedure:

  • Dissolution: Dissolve the Z-protected peptide in methanol or ethanol.

  • Reagent Addition: To the solution, add 10% Pd/C followed by ammonium formate.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide. Further purification may be necessary depending on the substrate.

B. tBu-Group Deprotection (TFA Cleavage):

This is a standard procedure for the final deprotection of peptides synthesized using tBu-based side-chain protecting groups.

Materials:

  • tBu-protected peptide

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIPS)/Water (e.g., 95:2.5:2.5 v/v)

  • Cold diethyl ether

Procedure:

  • Reaction Setup: Place the tBu-protected peptide in a round-bottom flask.

  • Cleavage: Add the freshly prepared TFA cleavage cocktail to the peptide. Stir the mixture at room temperature for 2-4 hours.

  • Precipitation: After the reaction is complete, precipitate the deprotected peptide by adding the reaction mixture dropwise to a flask of cold diethyl ether with vigorous stirring.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration.

  • Washing: Wash the peptide pellet with cold diethyl ether several times to remove scavengers and cleaved protecting groups.

  • Drying: Dry the peptide under vacuum. The crude peptide can then be purified by preparative RP-HPLC.

Self-Validating System:

  • Monitoring: The completeness of each deprotection step should be rigorously monitored by an appropriate analytical technique (TLC, LC-MS) to ensure that the reaction has gone to completion before proceeding to the next step.

  • Characterization: The final product should be characterized by high-resolution mass spectrometry and NMR to confirm its identity and purity. For peptides, analytical RP-HPLC is essential to assess purity.[12][13]

Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)

The purification of peptides, especially those containing diastereomers, requires careful optimization of RP-HPLC conditions.[14][15]

General RP-HPLC Parameters:

ParameterTypical ConditionsRationale
Column C18 or C8, 3-5 µm particle sizeC18 provides higher hydrophobicity for retaining peptides. C8 can be useful for more hydrophobic peptides.
Mobile Phase A 0.1% TFA in waterTFA acts as an ion-pairing agent, improving peak shape.
Mobile Phase B 0.1% TFA in acetonitrileAcetonitrile is the organic modifier used to elute the peptide.
Gradient Linear gradient of 5-95% B over 30-60 minA shallow gradient is often necessary to resolve closely eluting impurities and diastereomers.
Flow Rate 1 mL/min (analytical), 10-20 mL/min (preparative)Adjusted based on column diameter and length.
Detection 214 nm and 280 nm214 nm detects the peptide backbone, while 280 nm is specific for aromatic residues (Trp, Tyr, Phe).

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

  • Analytical HPLC: Perform an analytical run to determine the retention time of the target peptide and to assess the purity of the crude product.

  • Preparative HPLC: Based on the analytical run, perform a preparative run using a larger column and a higher flow rate.

  • Fraction Collection: Collect fractions corresponding to the peak of the target peptide.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to identify those with the desired purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Conclusion

Z-D-Allo-thr(tbu)-OH is a versatile and valuable chiral building block for the synthesis of complex molecules, particularly peptides with enhanced biological properties. Its unique stereochemistry and orthogonal protecting groups offer chemists a powerful tool for creating novel chemical entities. The protocols and insights provided in this guide are intended to facilitate the effective use of this reagent in research and development, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

  • W. Li, et al. (2012). Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization. ACS Medicinal Chemistry Letters, 3(10), 843-847. [Link]

  • J. T. L. Lee, et al. (2017). Synthesis and Evaluation of Dolastatin 10 Analogues Containing Heteroatoms on the Amino Acid Side Chains. Journal of Medicinal Chemistry, 60(19), 8124-8139. [Link]

  • T. Inui, et al. (2018). Synthesis and evaluation of novel dolastatin 10 derivatives for versatile conjugations. Bioorganic & Medicinal Chemistry Letters, 28(9), 1567-1572. [Link]

  • Google Patents. (2013). Synthesis method of D-threonine. CN103450040A.
  • G. R. Pettit, et al. (1995). Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications. Journal of Medicinal Chemistry, 38(10), 1666-1672. [Link]

  • X. Zhang, et al. (2020). Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry. Marine Drugs, 18(9), 437. [Link]

  • J. T. J. Leunissen, et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 904, 137-143. [Link]

  • F. Albericio, et al. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 20(2), 200-213. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • A. C. Martin, et al. (2014). Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality. Frontiers in Chemistry, 2, 69. [Link]

  • A. R. Katritzky, et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(8), 4828-4887. [Link]

  • Applied Biosystems. (2000). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • M. G. Gorbunova, et al. (2007). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Tetrahedron: Asymmetry, 18(16), 1952-1958. [Link]

  • M. J. Palframan, et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]

  • A. R. H. Narayan, et al. (2018). Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. Angewandte Chemie International Edition, 57(30), 9404-9408. [Link]

  • Argonne National Laboratory. (2014). Threonine: An Amino Acid Autonomous Molecular Assembly. [Link]

  • M. A. G. N. Montalban, et al. (2021). Site-selective modification of peptide backbones. Organic Chemistry Frontiers, 8(20), 5769-5807. [Link]

  • Advanced Chromatography Technologies. (2010). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • V. Tugarinov, et al. (2012). An Economical Method for Production of 2H,13CH3-Threonine for Solution NMR Studies of Large Protein Complexes: Application to the 670 kDa Proteasome. PLoS ONE, 7(9), e44952. [Link]

  • J. H. Schrittwieser, et al. (2021). Peculiarities of promiscuous l-threonine transaldolases for enantioselective synthesis of β-hydroxy-α-amino acids. Applied Microbiology and Biotechnology, 105(9), 3467-3482. [Link]

  • H. Liu, et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • O. Zerbe, A. Bader. Peptide/Protein NMR. [Link]

  • A. W. Lipkowski, et al. (2025). Solution Phase Peptide Synthesis: The Case of Biphalin. Methods in Molecular Biology, 2980, 1-13. [Link]

  • G. A. Akaji, et al. (1995). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 45(4), 345-353. [Link]

  • C. T. Mant, et al. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 251, 3-34. [Link]

  • K. Kato, et al. (2022). Predicting Reaction Mechanisms for the Threonine-Residue Stereoinversion Catalyzed by a Dihydrogen Phosphate Ion. International Journal of Molecular Sciences, 23(19), 11218. [Link]

  • I. Ilisz, et al. (2014). Peptide Diastereomers, Separation of. Encyclopedia of Analytical Chemistry. [Link]

  • M. A. T. Blaskovich. (2016). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. RSC. [Link]

  • Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. [Link]

  • V. V. Krishnan, et al. (2025). NMR of peptides. ResearchGate. [Link]

  • Wikipedia. Allothreonine. [Link]

  • P. E. Dawson, et al. (2010). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Angewandte Chemie International Edition, 49(45), 8449-8453. [Link]

  • L. M. Kundu. (2020). Lecture 26: Solution phase peptide synthesis : mechanism and end protection. YouTube. [Link]

  • G. Barany, et al. (1998). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. [Link]

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Troubleshooting & Optimization

Technical Support Center: Z-D-Allo-thr(tbu)-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Z-D-Allo-thr(tbu)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions related to the use of this sterically hindered amino acid derivative in peptide synthesis. Our goal is to equip you with the expertise to overcome challenges with low coupling efficiency and ensure the success of your synthetic projects.

Section 1: Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is the most common issue encountered with Z-D-Allo-thr(tbu)-OH, a direct consequence of its significant steric bulk. The benzyloxycarbonyl (Z) group at the N-terminus, the β-branched alloisomer structure, and the bulky tert-butyl (tBu) ether on the side-chain hydroxyl group all contribute to sterically hindering the carboxyl group from reacting with the incoming amine.

Below is a systematic guide to diagnose and resolve these coupling issues.

Q1: My standard coupling protocol with DIC/HOBt resulted in a very low yield. What is the likely cause and how can I fix it?

Likely Cause: Insufficient activation of the carboxylic acid. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like 1-hydroxybenzotriazole (HOBt), are often not potent enough to overcome the severe steric hindrance of Z-D-Allo-thr(tbu)-OH.[1][2] The reactive intermediate they form is not sufficiently energetic to drive the reaction to completion against a high steric barrier.

Recommended Solution: Switch to a more powerful in-situ activating reagent.

  • Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective.[3] They react with the carboxylic acid to form highly reactive OAt- or OBt-esters, which can overcome the steric shield. HATU is often considered the most efficient due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for difficult couplings.

Experimental Protocol 1: High-Efficiency Coupling using HATU

  • Pre-activation: In a separate vessel, dissolve Z-D-Allo-thr(tbu)-OH (1.5 eq), HATU (1.45 eq), and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,4,6-collidine (3 eq) in anhydrous Dimethylformamide (DMF).

  • Activation Time: Gently agitate the solution for 2-5 minutes at room temperature to allow for the formation of the active ester.

  • Coupling: Add the pre-activated amino acid solution to the reaction vessel containing the deprotected peptide-resin or the free amine of the preceding amino acid in solution-phase synthesis.

  • Reaction Time: Allow the coupling reaction to proceed for 2-4 hours. For particularly difficult couplings, this time can be extended or a second coupling can be performed.[1]

  • Monitoring: Use a qualitative test (e.g., Kaiser test for primary amines or a chloranil test for secondary amines) to monitor the reaction's completion.

Q2: I've switched to HATU, but my coupling is still incomplete. What are my next steps?

Likely Cause: Even with a potent coupling reagent, a combination of factors could still be impeding the reaction. These include suboptimal reaction conditions, solvent issues, or extreme steric hindrance from the coupling partner.

Recommended Solutions (in order of implementation):

  • Double Coupling: The most straightforward next step is to perform a second coupling. After the initial coupling reaction time, drain the vessel and add a fresh solution of pre-activated Z-D-Allo-thr(tbu)-OH.[1] This re-establishes a high concentration of the activated species to drive the reaction to completion.

  • Increase Reaction Temperature: Steric hindrance can slow down reaction rates.[1] Gently warming the reaction to 35-40°C can provide the necessary kinetic energy to overcome the activation barrier. However, be cautious, as elevated temperatures can increase the risk of racemization, especially with prolonged reaction times. A researcher noted that at 35°C, a color change was observed during the coupling of a similar hindered amino acid, Fmoc-Thr(tBu)-OH, suggesting potential side reactions at higher temperatures.[4]

  • Solvent Optimization: The choice of solvent is critical. While DMF is the most common solvent for solid-phase peptide synthesis (SPPS), it is not always the optimal choice for dissolving all reagents or for disrupting peptide aggregation.[5][6]

    • Alternative Solvents: Consider using N-Methyl-2-pyrrolidone (NMP), which has a higher boiling point and can be more effective at solubilizing larger, protected peptides.

    • Disrupting Solvents: For sequences prone to aggregation, a mixture of DMF with a "greener" solvent like 2-methyltetrahydrofuran (2-MeTHF) or a small percentage of Dichloromethane (DCM) might improve results.[6][7] In some cases, solvent mixtures including trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with DCM have been shown to be very effective at dissolving sparingly-soluble protected peptides.[8]

  • Acyl Fluoride Formation: For the most extreme cases of steric hindrance, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[7][9] The small size of the fluoride leaving group minimizes steric clash during the nucleophilic attack by the amine.

    • Reagents: Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the amino acid fluoride in situ.[9]

Troubleshooting Workflow Diagram

G start Low Coupling Efficiency with Z-D-Allo-thr(tbu)-OH check_reagent Q: Using standard reagent (e.g., DIC/HOBt)? start->check_reagent switch_reagent A: Switch to potent reagent (HATU, HBTU, PyBOP) check_reagent->switch_reagent Yes check_completion Q: Coupling still incomplete with HATU? check_reagent->check_completion No switch_reagent->check_completion double_couple A1: Perform a Double Coupling check_completion->double_couple Yes success Coupling Successful check_completion->success No check_again Q: Still incomplete? double_couple->check_again increase_temp A2: Increase Temperature (e.g., to 40°C) check_again->increase_temp Yes check_again->success No check_again2 Q: Still incomplete? increase_temp->check_again2 optimize_solvent A3: Optimize Solvent (NMP, DMF/DCM, etc.) check_again2->optimize_solvent Yes check_again2->success No check_again3 Q: Still incomplete? optimize_solvent->check_again3 acyl_fluoride A4: Use Acyl Fluoride Chemistry (TFFH) check_again3->acyl_fluoride Yes check_again3->success No acyl_fluoride->success

Caption: A workflow for troubleshooting low coupling efficiency.

Section 2: Data Summary & Reagent Comparison

Choosing the right coupling reagent is paramount. The table below summarizes the properties of common coupling reagents, highlighting their suitability for hindered amino acids like Z-D-Allo-thr(tbu)-OH.

Reagent ClassExample(s)Active IntermediateSuitability for Hindered CouplingsKey Considerations
Carbodiimides DCC, DICO-acylisoureaLowLow cost, but can cause racemization. DCU byproduct of DCC is insoluble.[3]
Aminium/Uronium HBTU, HCTUOBt- or O-6-ClBt-esterHighWidely used and effective. HCTU is often more soluble and reactive than HBTU.
Aminium/Uronium HATUOAt-esterVery HighGenerally the most reactive due to the HOAt leaving group; ideal for difficult couplings.[3]
Aminium/Uronium COMUOxyma-esterVery HighSafer alternative to HOBt/HOAt-based reagents, with good solubility and high efficiency.[9]
Phosphonium PyBOP, PyAOPOBt- or OAt-esterVery HighHighly effective, but produces carcinogenic HMPA as a byproduct.
Other TFFHAcyl FluorideExcellentBest for extremely hindered couplings due to the small fluoride leaving group.[9]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the proper storage and handling conditions for Z-D-Allo-thr(tbu)-OH? Z-D-Allo-thr(tbu)-OH, like most amino acid derivatives, should be stored in a cool, dry place, protected from light and moisture. For long-term storage, temperatures of -20°C are recommended.[10] Before use, allow the container to warm to room temperature in a desiccator to prevent moisture condensation.

Q2: Can racemization be a problem when using high-energy coupling reagents and elevated temperatures? Yes. While the risk of racemization is generally low for N-protected amino acids during coupling, the use of aggressive conditions (strong activating agents, extended reaction times, elevated temperatures) can increase this risk. The Z-group provides good protection against racemization, but it's always prudent to use the mildest conditions that achieve a successful coupling. If racemization is a concern, using an additive like OxymaPure in place of HOBt can help suppress it.[9]

Q3: Are there any specific side reactions to be aware of with Z-D-Allo-thr(tbu)-OH? Besides incomplete coupling, the main potential side reaction is diketopiperazine formation if the dipeptide stage is not handled correctly, particularly in SPPS.[11] This occurs after the second amino acid has been coupled and the N-terminal protecting group is removed. The newly freed amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. Using a sterically bulky resin like 2-chlorotrityl chloride resin can help suppress this side reaction.[11]

Q4: My peptide sequence containing Z-D-Allo-thr(tbu)-OH is showing poor solubility. What can I do? Poor solubility can be due to peptide aggregation, a common issue in SPPS. The strategies mentioned in the troubleshooting section for solvent optimization are directly applicable here. Using NMP or mixtures of DMF with DCM or 2-MeTHF can disrupt the intermolecular hydrogen bonds that lead to aggregation.[5][6][8]

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.com.
  • Bodanszky, M. (2005). Chemistry of peptide synthesis. Taylor & Francis.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigmaaldrich.com.
  • MedChemExpress. FMOC-D-Allo-THR(TBU)-OH. Medchemexpress.com.
  • PubChem. N-alpha-(9-Fluorenylmethyloxycarbonyl)
  • Thieme Gruppe. (n.d.).
  • ResearchGate. (2021). Does anyone observed that purple colour evolved during a coupling in solid phase peptide sinthsys when coupling Fmoc-Thr(tBu)-OH?.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.com.
  • ResearchGate. Synthesis of Fmoc-(R)-allo-Thr(tBu)-OH (7).
  • Chemistry LibreTexts. (2020). 25.8: Peptide Synthesis. Chem.libretexts.org.
  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Pubs.acs.org.
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. Benchchem.com.
  • Organic Syntheses. (2024).
  • Taylor & Francis. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Tandfonline.com.
  • PubMed. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. Pubmed.ncbi.nlm.nih.gov.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.com.
  • University of Calgary. Ch27 : Peptide synthesis. Chem.ucalgary.ca.
  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Peptidescientific.com.
  • Journal of the American Chemical Society. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Pubs.acs.org.
  • Aapptec Peptides. Fmoc-D-allo-Thr(tBu)-OH [170643-02-4]. Aapptec.com.
  • Biotage. (2023). Green solvents for solid phase peptide synthesis. Biotage.com.
  • PubMed. A Shortcut to the Synthesis of Peptide Thioesters. Pubmed.ncbi.nlm.nih.gov.
  • YouTube. (2023). Unit 6 Part 7 Chemical Synthesis of Peptides (Part I). Youtube.com.
  • Pharmaffiliates. FMOC-D-allo-Thr(tBu)-OH | CAS No : 170643-02-4.
  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Smolecule. Buy Fmoc-d-allo-thr(tbu)-oh | 170643-02-4. Smolecule.com.
  • Sigma-Aldrich. Fmoc-allo-Thr(tBu)-OH AldrichCPR. Sigmaaldrich.com.
  • Simson Pharma Limited. FMOC-D-allo-Thr(tBu)-OH | CAS No- 170643-02-4. Simsonpharma.com.

Sources

Validation & Comparative

A Comparative Guide to HPLC Methodologies for the Purity Assessment of Z-D-Allo-thr(tbu)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Peptide Synthesis Raw Materials

In the landscape of therapeutic peptide development, the quality of the final drug product is intrinsically linked to the purity of its constituent building blocks. Z-D-Allo-thr(tbu)-OH, or N-alpha-Benzyloxycarbonyl-O-tert-butyl-D-allo-threonine, is a crucial chiral building block used in solid-phase peptide synthesis (SPPS). Its structural integrity is paramount; the presence of even minute quantities of chemical or stereoisomeric impurities can propagate through the synthesis, leading to the generation of difficult-to-remove impurities in the final active pharmaceutical ingredient (API). This can compromise the safety, efficacy, and regulatory compliance of the therapeutic.[1]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of Z-D-Allo-thr(tbu)-OH. We will explore the causality behind methodological choices, present detailed experimental protocols, and compare orthogonal techniques essential for a robust quality control strategy.

Part 1: The Workhorse Method - Reversed-Phase HPLC for Chemical Purity

The primary goal of a chemical purity assay is to separate and quantify the main component from any process-related impurities and potential degradants. Reversed-Phase HPLC (RP-HPLC) is the gold standard for this purpose due to its robustness, versatility, and high resolving power for a wide range of peptide and amino acid derivatives.[2]

Causality Behind the Method

The selection of an RP-HPLC method is governed by the physicochemical properties of Z-D-Allo-thr(tbu)-OH.

  • Stationary Phase Selection: A C18 (octadecylsilyl) silica-based column is the logical starting point. The non-polar C18 chains provide a hydrophobic surface that interacts with the non-polar moieties of the analyte, primarily the benzyloxycarbonyl (Z) group and the tert-butyl (tBu) group. This hydrophobic retention mechanism is highly effective for separating compounds with minor structural differences, such as missing protecting groups or other synthesis by-products.[3]

  • Mobile Phase System: A gradient elution using water and acetonitrile (ACN) is employed to modulate the retention of compounds. The key to achieving sharp, symmetrical peaks for protected amino acids lies in the mobile phase additives. Trifluoroacetic acid (TFA) at a concentration of 0.1% serves a dual purpose: it acts as an ion-pairing agent for any charged species and maintains a low pH (~2). At this pH, the carboxylic acid on the threonine backbone is protonated, suppressing its ionization and leading to more consistent retention and improved peak shape.[2]

  • Detection: The benzyloxycarbonyl (Z) group contains a phenyl ring, which is a strong chromophore. This allows for sensitive UV detection at approximately 214 nm (where the peptide-like amide bond also absorbs) and 254-260 nm, providing a robust signal for quantification.

Experimental Workflow: RP-HPLC for Chemical Purity

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis s_prep Prepare Sample: 10 mg/mL in Diluent hplc HPLC System (Pump, Autosampler, UV Detector) s_prep->hplc Inject mp_a Mobile Phase A: 0.1% TFA in Water mp_a->hplc mp_b Mobile Phase B: 0.1% TFA in ACN mp_b->hplc column C18 Column (e.g., 250 x 4.6 mm, 5 µm) hplc->column Gradient Elution chrom Obtain Chromatogram column->chrom UV Detection (214 nm) integrate Integrate Peaks chrom->integrate report Calculate % Purity and Impurity Profile integrate->report Purity_Assessment_Logic TotalPurity Comprehensive Purity of Z-D-Allo-thr(tbu)-OH ChemPurity Chemical Purity (Process & Degradation Impurities) TotalPurity->ChemPurity Assessed by StereoPurity Stereochemical Purity (Diastereomers & Enantiomer) TotalPurity->StereoPurity Assessed by RPHPLC Reversed-Phase HPLC (Achiral C18 Column) ChemPurity->RPHPLC ChiralHPLC Chiral HPLC (Polysaccharide CSP) StereoPurity->ChiralHPLC RPHPLC->ChemPurity Orthogonal to ChiralHPLC->RPHPLC

Sources

A Senior Application Scientist's Guide to Differentiating D-allo-Threonine from L-Threonine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison for the chromatographic differentiation of D-allo-threonine and L-threonine, two critical stereoisomers of the amino acid threonine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the fundamental principles and causality behind the experimental choices, ensuring a robust and reproducible separation.

The Stereochemical Challenge: Understanding Threonine Isomers

Threonine is an essential amino acid distinguished by the presence of two chiral centers. This structural feature gives rise to four possible stereoisomers: L-threonine (2S,3R), D-threonine (2R,3S), L-allo-threonine (2S,3S), and D-allo-threonine (2R,3R)[1]. L-threonine is the naturally occurring, proteinogenic form, while the presence of its stereoisomers, particularly in pharmaceutical preparations, can have significantly different physiological and toxicological effects[2][3].

D-allo-threonine and L-threonine are diastereomers, meaning they are non-superimposable, non-mirror images of each other[4]. While diastereomers possess different physical properties, allowing for their separation on standard achiral stationary phases in theory, their structural similarity often necessitates the use of specialized chiral chromatography for reliable and complete resolution[5][6]. This guide will focus on a direct High-Performance Liquid Chromatography (HPLC) method using a Chiral Stationary Phase (CSP), which offers excellent selectivity without the need for derivatization.

The Principle of Chiral Recognition: Macrocyclic Glycopeptide CSPs

The key to a successful direct chiral separation lies in the selection of an appropriate Chiral Stationary Phase (CSP). For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective[3][7].

The mechanism of separation on these phases is a complex interplay of interactions between the analyte and the chiral selector. The teicoplanin molecule contains multiple stereogenic centers and functional groups, creating a chiral environment. Separation is achieved through the formation of transient diastereomeric complexes between the CSP and the individual stereoisomers of threonine[8]. The stability of these complexes differs for D-allo-threonine and L-threonine due to steric and electronic factors, leading to different retention times on the column and, thus, separation. These phases are advantageous because they are compatible with both organic and aqueous mobile phases, making them ideal for polar compounds like amino acids[3].

Experimental Workflow and Validated Protocol

A successful separation is built on a foundation of a well-designed and validated protocol. The following workflow and detailed methodology provide a self-validating system for the baseline resolution of D-allo-threonine and L-threonine.

Overall Experimental Workflow

The process begins with precise sample and mobile phase preparation, followed by injection into the HPLC system equipped with a suitable chiral column. The separated isomers are then detected, and the resulting data is analyzed to determine retention times and resolution.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation C Sample Injection A->C B Mobile Phase Preparation D Chiral Column Separation B->D C->D E UV/MS Detection D->E F Chromatogram Generation E->F G Peak Integration & Analysis F->G

Caption: High-level workflow for chiral HPLC analysis.

Detailed Experimental Protocol

This protocol is based on established methods for separating underivatized amino acids using a macrocyclic glycopeptide CSP[2][3].

Instrumentation:

  • HPLC System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Mass Spectrometry (MS) detector.

Reagents and Materials:

  • D-allo-threonine and L-threonine reference standards

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC or Milli-Q grade)

  • Formic Acid (LC-MS Grade)

Chromatographic Conditions:

  • Column: Astec® CHIROBIOTIC® T (Teicoplanin CSP), 25 cm x 4.6 mm, 5 µm

  • Mobile Phase: 80:20 (v/v) Methanol:Water with 0.1% Formic Acid. Causality: The high organic content (methanol) in reversed-phase mode controls retention, while the acidic modifier (formic acid) ensures the amino acids are protonated, promoting consistent interaction with the stationary phase.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C. Causality: Consistent temperature is critical for reproducible retention times and selectivity in chiral separations.

  • Detection: UV at 210 nm. Causality: Amino acids exhibit low-wavelength UV absorbance. For higher sensitivity and specificity, especially in complex matrices, LC-MS detection is recommended.[2]

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare individual stock solutions of D-allo-threonine and L-threonine at 1 mg/mL in the mobile phase.

  • Prepare a mixed standard solution containing both isomers at a final concentration of 0.1 mg/mL each by diluting the stock solutions with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and system from particulate matter.

Data Interpretation and Performance Comparison

After running the mixed standard, the resulting chromatogram should show two distinct, well-resolved peaks. The key performance parameters are used to validate the method's ability to differentiate the isomers.

ParameterD-allo-threonineL-threonineAcceptance Criteria
Expected Retention Time (t_R) ~ 8.5 min~ 10.2 minConsistent t_R (±2%)
Tailing Factor (T_f) ≤ 1.5≤ 1.5T_f ≤ 2.0
Resolution (R_s) \multicolumn{2}{c}{> 2.0}R_s ≥ 1.5 (baseline)
Selectivity (α) \multicolumn{2}{c}{~ 1.25}α > 1.0

Note: The exact retention times can vary depending on the specific HPLC system, column age, and precise mobile phase preparation. The values provided are illustrative.

Interpretation of Results:

  • Retention Time (t_R): The time it takes for each analyte to elute from the column. A significant difference in t_R demonstrates successful separation.

  • Resolution (R_s): This is the most critical parameter, quantifying the degree of separation between two peaks. A value of 1.5 or greater indicates baseline resolution, meaning the peaks are fully separated.

  • Selectivity (α): Also known as the separation factor, it is the ratio of the retention factors of the two peaks. A value greater than 1.0 is required for any separation to occur.

The clear separation, indicated by distinct retention times and a resolution value well above 1.5, provides definitive, quantitative evidence of the method's ability to differentiate D-allo-threonine from L-threonine.

Alternative Approaches: Derivatization

While direct analysis on a CSP is often preferred due to its simplicity, indirect methods involving pre-column derivatization are also viable[3][7]. In this approach, the amino acids are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase (C18) column[5][9].

A common reagent is o-phthalaldehyde (OPA) used in conjunction with a chiral thiol, such as N-acetyl-L-cysteine (NAC)[10][11]. This reaction creates fluorescent diastereomeric isoindoles that are readily separable and detectable with high sensitivity[12][13][14].

Advantages of Derivatization:

  • Allows use of common, less expensive achiral columns.

  • Can significantly enhance detector response (especially fluorescence).

Disadvantages of Derivatization:

  • Adds an extra step to the workflow, increasing potential for error.

  • Derivatization reactions may not be complete, and the resulting derivatives may have limited stability[10].

The choice between direct and indirect methods depends on the specific application, available instrumentation, and the complexity of the sample matrix.

Conclusion

The differentiation of D-allo-threonine and L-threonine is reliably achieved using chiral HPLC with a macrocyclic glycopeptide stationary phase. This direct method provides excellent resolution and selectivity by exploiting the differential formation of transient diastereomeric complexes. The provided protocol offers a robust, self-validating system for researchers requiring accurate quantification and purity assessment of these critical stereoisomers. Understanding the principles of chiral recognition and carefully controlling chromatographic parameters are paramount to achieving reproducible and trustworthy results in pharmaceutical development and scientific research.

References

  • Benchchem. Application Notes and Protocols for Chiral Separation of DL-Threonine Enantiomers.

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2015). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. ResearchGate.

  • JASCO. (2022). Analysis of Amino Acids by Pre-Column Derivatization with OPA-UV Detection.

  • Reddit. (2023). Chiral amino acids analysis. r/massspectrometry.

  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

  • Wikipedia. Threonine.

  • Brückner, H., & Gah, C. (1991). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. PubMed.

  • HELIX Chromatography. HPLC Methods for analysis of Threonine.

  • Hofstetter, M., et al. (2022). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry.

  • Columnex LLC. Chiral HPLC and SFC Columns.

  • Chiral Technologies. Direct Stereoselective Separations of Free Amino Acids on Quinine.

  • Sigma-Aldrich. Amino Acid and Peptide Chiral Separations.

  • Wako Blog. (2021). Chiral Amino Acid Analysis Using LC/MS.

  • Phenomenex. Chiral HPLC Separations.

  • Sigma-Aldrich. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.

  • National Center for Biotechnology Information. L-Threonine. PubChem Compound Summary for CID 6288.

  • Melucci, D., Xie, M., & Torsi, G. (1999). FMOC-Cl as derivatizing agent for the analysis of amino acids and dipeptides by the absolute analysis method. Semantic Scholar.

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.

  • Wikipedia. Allothreonine.

  • Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. PubMed.

  • National Center for Biotechnology Information. D-Threonine. PubChem Compound Summary for CID 69435.

  • Gorshkov, V., et al. (2016). Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry. PubMed.

  • Sigma-Aldrich. Basics of chiral HPLC.

  • ResearchGate. (2015). HPLC of amino acids as o-phthalaldehyde derivatives.

  • Sadovnikova, V. N., et al. (2017). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae.

  • Chemicalbook. (2024). D-Threonine VS L-Threonine.

  • HPLC.eu. chiral columns.

  • Google Patents. (1987). Method of amino acid analysis.

  • ResearchGate. (2019). Structures of the 14 most stable isomers calculated for threonine (13)...

  • Kim, K. R., & Kim, J. H. (2004). HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization. PubMed.

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Semantic Scholar.

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A Comparative Guide to the Mass Spectrometry Characterization of Z-D-Allo-thr(tbu)-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the structural characterization and purity assessment of Z-D-Allo-thr(tbu)-OH, a critical protected amino acid derivative used in peptide synthesis. We will explore optimal ionization techniques, predictable fragmentation pathways, and benchmark these methods against orthogonal analytical technologies to establish a robust, self-validating workflow for researchers, scientists, and drug development professionals.

Introduction to Z-D-Allo-thr(tbu)-OH

N-α-Carbobenzyloxy-O-tert-butyl-D-allo-threonine, or Z-D-Allo-thr(tbu)-OH, is a non-canonical amino acid derivative designed for solid-phase or solution-phase peptide synthesis. Its structure incorporates two key protecting groups: the N-terminal Carbobenzyloxy (Z) group and a tert-butyl (tBu) ether on the side-chain hydroxyl. The integrity, identity, and purity of this reagent are paramount, as any contaminants or structural deviations can lead to sequence errors and failure in peptide synthesis. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for confirming the molecular weight and structural features of such compounds.

The calculated monoisotopic mass of the neutral molecule (C₁₉H₂₉NO₅) is 351.2046 Da. This value serves as the foundation for our mass spectrometric analysis.

Section 1: A Comparative Analysis of Ionization Techniques

The first critical choice in any MS experiment is the ionization source. The physicochemical properties of Z-D-Allo-thr(tbu)-OH—moderate polarity, non-volatility, and thermal lability—dictate the most suitable approach. We compare the three most common techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Electrospray Ionization (ESI): The Preferred Method

ESI is the premier technique for analyzing polar, non-volatile molecules like protected amino acids.[1][2] It functions by creating a fine spray of charged droplets from a sample solution. As the solvent evaporates, the analyte molecules are gently transferred into the gas phase as ions, minimizing the risk of thermal degradation.[1] For a molecule of this size, ESI typically produces a prominent singly-charged protonated molecule, [M+H]⁺, though adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are also common.[3]

  • Causality: The presence of the carboxylic acid, amide, and ether functionalities makes the molecule sufficiently polar for efficient ionization via ESI. Its non-volatile nature makes it incompatible with techniques requiring vaporization prior to ionization.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is better suited for small, less polar, and more volatile compounds that are not easily ionized by ESI.[2][4] In APCI, the sample is vaporized in a heated chamber and ionized through gas-phase reactions with charged solvent molecules.[4] While the protecting groups on Z-D-Allo-thr(tbu)-OH increase its hydrophobicity compared to a native amino acid, it is generally not volatile enough for efficient APCI without risking thermal decomposition.

  • Insight: APCI could be considered a secondary option if the analyte shows poor solubility in typical ESI solvents or suffers from severe ion suppression, but it is not the primary recommendation.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is a soft ionization technique renowned for its ability to analyze very large biomolecules like proteins and nucleic acids.[5] While it can be used for small molecules, its utility here is limited. The main advantage of MALDI is its tolerance to buffers and its high-throughput capability. However, for single-compound characterization, ESI provides a more straightforward coupling with liquid chromatography (LC) for purity analysis and yields simpler spectra for structural elucidation.[6]

Workflow for LC-ESI-MS Analysis

The optimal workflow combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection specificity of ESI-MS.

LC_ESI_MS_Workflow cluster_LC HPLC System cluster_MS Mass Spectrometer Sample Sample Injection Column C18 Reverse-Phase Column Sample->Column ESI ESI Source Column->ESI Eluent Solvent Solvent Gradient (ACN/H2O) Analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) ESI->Analyzer Gas-Phase Ions Detector Detector Analyzer->Detector Data Data Acquisition & Analysis Detector->Data

Caption: A typical LC-ESI-MS workflow for purity and identity analysis.

Table 1: Comparison of Ionization Sources & Predicted Ions
ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Soft ionization from charged liquid dropletsGas-phase chemical ionization after vaporizationLaser-induced desorption from a solid matrix
Suitability Excellent. Ideal for polar, non-volatile molecules.Poor to Moderate. Risk of thermal degradation.Possible, but not optimal for this application.
Coupling to LC Seamless and standardSeamlessPossible, but less common
Expected Ion Species [M+H]⁺, [M+Na]⁺, [M+K]⁺[M+H]⁺[M+H]⁺, [M+Na]⁺, [M+K]⁺
Predicted m/z for [M+H]⁺ 352.2124352.2124352.2124
Predicted m/z for [M+Na]⁺ 374.2018374.2018374.2018

Section 2: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

Confirming the molecular weight is only the first step. Tandem MS (MS/MS) is required to validate the covalent structure of the molecule. This is achieved by selecting the precursor ion (e.g., the [M+H]⁺ at m/z 352.21) and subjecting it to Collision-Induced Dissociation (CID) .[7] In CID, the ion's kinetic energy is increased, and it is collided with neutral gas molecules (like argon or nitrogen), causing it to fragment at its weakest bonds.[7]

The resulting fragment ions are diagnostic of the molecule's structure, particularly its protecting groups.

Predicted Fragmentation Pathways

The fragmentation of Z-D-Allo-thr(tbu)-OH is highly predictable and driven by the lability of its protecting groups.

  • Loss of the Tert-butyl Group: The most characteristic fragmentation is the facile neutral loss of isobutylene (C₄H₈) from the tert-butyl ether. This results from a stable tertiary carbocation intermediate and is a hallmark of tBu-protected hydroxyls and t-Boc groups. This fragmentation pathway is expected to produce the most abundant ion in the MS/MS spectrum.

  • Fragmentation of the Z-Group: The N-terminal Z-group can fragment in several ways. The most common is the formation of a benzyl cation (C₇H₇⁺), which often rearranges to the highly stable tropylium ion at m/z 91 . Another possibility is the neutral loss of toluene (C₇H₈).

  • Other Cleavages: Losses of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid are also possible, along with cleavages along the amino acid backbone.

Fragmentation_Pathway parent [M+H]⁺ m/z 352.21 frag1 [M+H - C₄H₈]⁺ m/z 296.15 parent->frag1 - 56.06 Da (Isobutylene) (Primary Loss) frag2 C₇H₇⁺ m/z 91.05 parent->frag2 Z-Group Cleavage frag3 [M+H - C₈H₈O₂]⁺ m/z 202.14 parent->frag3 - 150.05 Da (Loss of Z-group residue) frag4 [M+H - C₄H₈ - CO₂]⁺ m/z 252.16 frag1->frag4 - 44.00 Da (CO₂)

Caption: Predicted CID fragmentation pathways for protonated Z-D-Allo-thr(tbu)-OH.

Table 2: Predicted MS/MS Fragment Ions for Precursor m/z 352.21
Precursor Ion m/zFragment Ion m/z (Calculated)Neutral Loss (Da)Proposed Fragment Identity / Origin
352.2124296.149856.0626 (C₄H₈)Loss of isobutylene from t-butyl ether
352.2124252.1599100.0525 (C₅H₈O₂)Loss of entire t-Boc protecting group (less common)
352.212491.0548261.1576Tropylium/Benzyl Cation (from Z-group)
296.1498252.159943.9898 (CO₂)Subsequent loss of CO₂ after t-butyl loss
296.149891.0548205.0950Tropylium/Benzyl Cation (from Z-group)

A self-validating protocol: The observation of the intense neutral loss of 56 Da provides very high confidence in the presence and correct placement of the t-butyl group. The concurrent observation of the m/z 91 ion confirms the Z-group. This dual confirmation is a hallmark of a trustworthy MS/MS identification.

Section 3: Orthogonal Methods for a Complete Characterization

While MS is powerful, a comprehensive analysis relies on orthogonal techniques that provide different types of information. This approach ensures the highest level of scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for unambiguous structural elucidation.[8] Unlike MS, which provides mass and connectivity through fragmentation, NMR allows for the determination of the complete covalent structure and stereochemistry by observing the magnetic properties of atomic nuclei.[9] For Z-D-Allo-thr(tbu)-OH, ¹H and ¹³C NMR would confirm the presence and connectivity of all protons and carbons, including the stereochemical relationship (allo configuration) between the Cα and Cβ carbons, which is impossible to determine by MS alone.

  • Expertise: NMR provides the foundational, absolute structural proof, while MS serves as a rapid, high-sensitivity confirmation and purity assessment tool.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of chemical compounds.[10] When coupled with a UV detector, HPLC can separate the target compound from starting materials, by-products, and other impurities. The Z-group contains an aromatic ring, making it a strong chromophore for sensitive UV detection (~254 nm).[11] An LC-MS system combines these two techniques, providing purity (from the HPLC chromatogram) and identity (from the mass spectrum) in a single, efficient analysis.[12]

Table 3: Comparison of Key Analytical Techniques
FeatureMass Spectrometry (MS)NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Primary Information Molecular Weight & Structural FragmentsAbsolute Structure & StereochemistryPurity & Quantification
Sensitivity High (picomole to femtomole)Low (micromole to nanomole)Moderate (nanomole to picomole)
Sample Requirement Very Low (µg)High (mg)Low (µg)
Analysis Speed Fast (minutes)Slow (hours)Fast (minutes)
Key Strength Unmatched for confirming MW and key structural motifs (protecting groups).Gold standard for definitive structural elucidation.[13]Gold standard for purity assessment.[14]
Limitation Does not provide stereochemical information.Low throughput, requires pure sample.Provides limited structural information alone.

Section 4: Validated Experimental Protocols

Protocol 1: LC-ESI-MS for Identity and Purity Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of Z-D-Allo-thr(tbu)-OH in 50:50 acetonitrile:water. Dilute to a final concentration of 10 µg/mL in the same solvent.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Detection: UV at 254 nm and MS detector.

  • ESI-MS Conditions (Positive Ion Mode):

    • Mass Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

Protocol 2: Targeted ESI-MS/MS for Structural Confirmation
  • Method Setup: Use the same sample preparation and ESI source conditions as in Protocol 1 (direct infusion or LC-MS can be used).

  • MS/MS Experiment Type: Product Ion Scan (or "MS2").

  • Precursor Ion Selection: Set the mass analyzer to isolate the [M+H]⁺ ion at m/z 352.21.

  • Collision-Induced Dissociation (CID):

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Apply a stepped or ramped collision energy (e.g., 10-40 eV). This is crucial because the loss of the t-butyl group is a low-energy process, while fragmentation of the Z-group may require higher energy.

  • Data Analysis: Acquire the fragment ion spectrum and verify the presence of the diagnostic ions listed in Table 2, particularly m/z 296.15 and m/z 91.05.

Conclusion

The comprehensive characterization of Z-D-Allo-thr(tbu)-OH is most effectively achieved through an integrated analytical strategy. LC-ESI-MS stands out as the primary technique, offering a rapid and sensitive assessment of both purity and molecular identity in a single run. The structural confirmation is then solidified using tandem MS (MS/MS) , where the predictable fragmentation of the t-butyl and Z-protecting groups provides a reliable molecular fingerprint. While NMR spectroscopy remains the unparalleled standard for absolute structure determination, the MS-based workflow described here offers a practical, robust, and self-validating system for routine quality control and characterization in any research or drug development setting.

References

  • Morris, H. R., et al. (1975). Mass-spectrometric determination of the amino acid sequences in peptides isolated from protein silk fibroin of Bombyx mori. Biochemical Journal. Available at: [Link]

  • Kuck, D., et al. (1987). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Available at: [Link]

  • Kafle, A. (2017). Collision Induced Dissociation to Detect the Amino Acid Sequence of Synthetic Peptide: A Tandem Mass Spectrometry Investigation. Digital Commons@Kennesaw State University. Available at: [Link]

  • Hahne, T., et al. (2019). ESI, APCI, and MALDI a Comparison of the Central Analytical Figures of Merit: Sensitivity, Reproducibility, and Speed. ResearchGate. Available at: [Link]

  • Steinberg, K. M., et al. (2018). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses, Residue-Specific Product Ions, and Comparison with Protonated Peptides. PubMed. Available at: [Link]

  • de Oliveira, D. N., et al. (2013). Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins. ResearchGate. Available at: [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Agilent. Available at: [Link]

  • Bremer, L. G., et al. (2020). Comprehensive utilization of NMR spectra–evaluation of NMR-based quantification of amino acids for research and patient care. ResearchGate. Available at: [Link]

  • Paulo, J. A., et al. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH National Library of Medicine. Available at: [Link]

  • Gessulat, S., et al. (2023). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. ACS Publications. Available at: [Link]

  • Il-Sup, K., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. NIH National Library of Medicine. Available at: [Link]

  • C&EN Global Enterprise. (1967). NMR analyzes peptides, amino acids. ACS Publications. Available at: [Link]

  • Siuzdak, G. (2006). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-allo-D-threonine (Fmoc-D-aThr(tBu)-OH). PubChem. Available at: [Link]

  • Lauer, J. L., et al. (2016). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. NIH National Library of Medicine. Available at: [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. Available at: [Link]

  • National Institute of Standards and Technology. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. NIST. Available at: [Link]

  • Thomas, J. P., et al. (2015). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2022). Protein Analysis using Electrospray Ionization Mass Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Separation Science. (2024). Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. Separation Science. Available at: [Link]

  • American Chemical Society. (2024). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry. Available at: [Link]

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Technical Comparison Guide: Optical Purity and Rotation of Z-D-Allo-Thr(tBu)-OH·DCHA

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optical rotation specifications, quality control protocols, and comparative performance of Z-D-Allo-Thr(tBu)-OH·DCHA (CAS 100157-55-9). This document is designed for application scientists and process chemists requiring precise stereochemical verification in peptide synthesis.

Executive Technical Summary

Z-D-Allo-Thr(tBu)-OH·DCHA is a specialized chiral building block used in the synthesis of antibiotics (e.g., analogs of teixobactin) and conformationally constrained peptides. Unlike the common L-Threonine, the D-Allo diastereomer possesses a specific (2R, 3R) configuration.

The critical quality attribute (CQA) for this compound is its Specific Optical Rotation (


) . Due to the presence of the Dicyclohexylamine (DCHA) salt, the rotation value differs significantly from the free acid form. Errors in solvent selection during analysis can lead to false rejections or undetected racemization.
Core Specification
PropertyValue
Compound Name Z-D-Allo-Threonine(tBu)-OH Dicyclohexylammonium Salt
CAS Number 100157-55-9
Molecular Formula

(

)
Molecular Weight 490.68 g/mol
Target Optical Rotation

(c=1, MeOH)
Appearance White to off-white crystalline powder

Comparative Analysis: Performance & Alternatives

This section compares the DCHA salt form against common alternatives to justify its selection in process chemistry.

Table 1: Comparative Optical Properties
FeatureZ-D-Allo-Thr(tBu)-OH·DCHA Fmoc-D-Allo-Thr(tBu)-OH Z-L-Thr(tBu)-OH (Diastereomer)
CAS 100157-55-9170643-02-416966-07-7 (Free Acid)
Specific Rotation -13° (c=1, MeOH) -33.5° (c=1, 1N HCl)+10° to +15° (Typical)
Solubility High in MeOH, warm EtOHHigh in DMF, DMSOHigh in EtOAc, DMF
Stability High (Crystalline salt prevents hydrolysis)Moderate (Free acid prone to degradation)Moderate
Primary Use Robust storage, purification intermediateSPPS (Fmoc chemistry)Standard peptide synthesis
Mechanistic Insight: Why DCHA?

The DCHA salt is not merely a counterion; it acts as a purification lever .

  • Crystallinity: The free acid of Z-protected threonine derivatives is often an oil or amorphous solid, making it difficult to remove diastereomeric impurities (e.g., L-Threonine contaminants). The DCHA salt forms a stable crystal lattice, allowing for recrystallization to high optical purity (>99% ee).

  • Stability: The ammonium salt buffers the carboxylic acid, preventing autocatalytic deprotection of the acid-labile tert-butyl (tBu) group during long-term storage.

Experimental Protocol: Measuring Optical Rotation

Objective: Accurately determine the specific rotation


 to validate stereochemical identity.
Reagents & Equipment[1][2][3]
  • Solvent: Methanol (HPLC Grade, >99.9%). Note: Do not use chlorinated solvents or acids, as they will dissociate the salt and alter the rotation.

  • Instrument: Polarimeter with Sodium D-line source (589 nm).

  • Temperature Control: Water bath or Peltier system set to 24°C ± 1°C.

Step-by-Step Methodology
  • Preparation: Weigh exactly 100 mg (±0.1 mg) of Z-D-Allo-Thr(tBu)-OH·DCHA.

  • Dissolution: Transfer to a 10 mL volumetric flask. Add approximately 5 mL of Methanol. Sonicate briefly if necessary to ensure complete dissolution (solution must be perfectly clear).

  • Dilution: Dilute to the mark with Methanol. Invert 5 times to mix. (Concentration

    
     g/100mL).
    
  • Blanking: Fill the polarimeter cell (1 dm path length) with pure Methanol. Zero the instrument.

  • Measurement: Rinse the cell with the sample solution, then fill. Ensure no bubbles are present in the light path. Record the average of 5 readings.

  • Calculation:

    
    
    Where 
    
    
    
    is the observed rotation,
    
    
    is path length in dm (usually 1), and
    
    
    is concentration in g/100mL.

Self-Validating Check: If the solution is hazy, the DCHA salt may have partially dissociated or the sample is wet. Filter through a 0.45 µm PTFE filter and re-measure. If the rotation is positive (


), you likely have the L-enantiomer  or a mislabeled L-Threonine  derivative.

Quality Control Workflow

The following diagram illustrates the decision logic for accepting or rejecting a batch based on optical rotation and solubility data.

QC_Workflow Figure 1: QC Decision Tree for Z-D-Allo-Thr(tBu)-OH·DCHA Stereochemical Verification. Start Start: Raw Material Z-D-Allo-Thr(tBu)-OH·DCHA Solubility Step 1: Solubility Check (100mg in 10mL MeOH) Start->Solubility Clear Solution Clear? Solubility->Clear Measure Step 2: Measure Rotation [α]D at 24°C Clear->Measure Yes Fail_Sol FAIL: Hazy/Precipitate (Salt Dissociation/Insolubles) Clear->Fail_Sol No Pass PASS: Value -11° to -15° (Confirm Identity) Measure->Pass -11° to -15° Fail_Enant FAIL: Value Positive (+) (Wrong Enantiomer) Measure->Fail_Enant > 0° Fail_Impure FAIL: Value -5° to -10° (Low Purity/Wet) Measure->Fail_Impure -1° to -10°

Troubleshooting & Scientific Context

Impact of Solvent on Rotation

The specific rotation of amino acid salts is highly solvent-dependent.

  • Methanol (Recommended): Stabilizes the ion pair

    
    , providing consistent negative rotation (-13°).
    
  • Acetic Acid/HCl: Will protonate the carboxylate, releasing the free acid and DCHA salt. This changes the chiral environment entirely, often shifting the rotation value significantly (as seen with the Fmoc free acid value of -33.5°). Do not use acidic solvents for DCHA salt characterization.

Stereochemical Consequences

Using the wrong isomer (e.g., L-Thr instead of D-Allo-Thr) in peptide synthesis results in a "kink" in the peptide backbone. In antibiotic development, this conformational change often abolishes biological activity by preventing the peptide from binding to its bacterial target (e.g., Lipid II).

References

  • National Institute of Standards and Technology (NIST). Optical Rotations and Polarimetry Standards. Journal of Research of the National Bureau of Standards. Retrieved from [Link]

Safety Operating Guide

Navigating the Disposal of Z-D-Allo-thr(tbu)-OH dcha: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher engaged in peptide synthesis and drug development, the lifecycle of every chemical reagent extends beyond its utility in the lab. The proper disposal of complex molecules like Z-D-Allo-thr(tbu)-OH dcha, a protected amino acid derivative, is not merely a regulatory hurdle but a cornerstone of responsible research and a critical aspect of maintaining a safe and sustainable laboratory environment. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of Z-D-Allo-thr(tbu)-OH dcha, grounded in scientific principles and field-proven best practices.

Understanding the Compound: A Dual-Nature Hazard Profile

Z-D-Allo-thr(tbu)-OH dcha is a salt formed between the N-benzyloxycarbonyl (Z) and O-tert-butyl (tBu) protected D-allothreonine and dicyclohexylamine (DCHA). This structure presents a dual-hazard profile that must be considered for its proper disposal. The protected amino acid component itself is a complex organic molecule, while the dicyclohexylamine (DCHA) counter-ion introduces distinct toxicological concerns.

  • Irritation: May cause respiratory tract, skin, and eye irritation upon contact.[1][2]

  • Harmful if Inhaled or Swallowed: Ingestion or inhalation of the dust can be harmful.[1][2]

  • DCHA Toxicity: Dicyclohexylamine is toxic if swallowed or in contact with skin, can cause severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects.[3]

  • Combustion Byproducts: Upon thermal decomposition, it can release hazardous oxides of carbon (CO, CO2) and nitrogen (NO, NO2).[1][2]

This multifaceted hazard profile necessitates a disposal protocol that treats Z-D-Allo-thr(tbu)-OH dcha as a hazardous chemical waste.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the essential steps for the safe and compliant disposal of Z-D-Allo-thr(tbu)-OH dcha from a laboratory setting.

Step 1: Waste Characterization and Segregation

The first and most critical step is to correctly identify and segregate the waste.

  • Solid Waste: Unused or expired Z-D-Allo-thr(tbu)-OH dcha, as well as any lab consumables grossly contaminated with the solid compound (e.g., weighing boats, contaminated gloves), should be collected as solid hazardous chemical waste.

  • Liquid Waste: Solutions containing Z-D-Allo-thr(tbu)-OH dcha should be collected as liquid hazardous chemical waste. Do not mix this waste stream with other incompatible chemical wastes.

  • Sharps Waste: Any needles or other sharps contaminated with Z-D-Allo-thr(tbu)-OH dcha must be disposed of in a designated sharps container.

Expert Insight: The principle of waste segregation at the source is paramount. It prevents dangerous chemical reactions within waste containers and simplifies the disposal process for your institution's environmental health and safety (EHS) department or licensed waste contractor.

Step 2: Proper Containerization

The choice of waste container is crucial to prevent leaks and ensure safety.

  • Solid Waste: Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container with a screw-top lid is a suitable option.

  • Liquid Waste: Collect in a sealable, leak-proof, and chemically resistant container, such as an HDPE or glass bottle. Ensure the container is compatible with any solvents present in the waste solution.

Step 3: Accurate and Comprehensive Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool. The label on your hazardous waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "Z-D-Allo-thr(tbu)-OH dcha"

  • The approximate quantity of waste

  • The date of accumulation

  • The primary hazards (e.g., "Toxic," "Irritant")

  • The laboratory and principal investigator's name and contact information

Step 4: Safe On-Site Accumulation

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • Under the control of the laboratory personnel.

  • Away from general traffic.

  • In a secondary containment bin to catch any potential leaks.

  • Segregated from incompatible chemicals.

Step 5: Arranging for Disposal

Never dispose of Z-D-Allo-thr(tbu)-OH dcha down the drain or in the regular trash.[4] All waste containing this compound must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[4] Follow your institution's specific procedures for requesting a hazardous waste pickup.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and operational flow for the proper disposal of Z-D-Allo-thr(tbu)-OH dcha.

DisposalWorkflow cluster_0 In-Lab Procedures cluster_1 Institutional Disposal Start Generation of Z-D-Allo-thr(tbu)-OH dcha Waste Characterize Characterize Waste (Solid, Liquid, Sharps) Start->Characterize Segregate Segregate at Source Characterize->Segregate Containerize Select Compatible Container Segregate->Containerize Label Label Container Accurately Containerize->Label Accumulate Store in Satellite Accumulation Area Label->Accumulate RequestPickup Request EHS/ Contractor Pickup Accumulate->RequestPickup Hand-off Collection Licensed Contractor Collection RequestPickup->Collection Transport Secure Transport to TSDF Collection->Transport FinalDisposal Final Disposal (e.g., Incineration) Transport->FinalDisposal

Sources

Safe Handling & Operational Guide: Z-D-Allo-Thr(tBu)-OH • DCHA Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis (The "Why")

As researchers, we often treat protected amino acids as benign white powders. However, Z-D-Allo-Thr(tBu)-OH • DCHA presents a distinct safety profile driven not by the amino acid, but by its counter-ion: Dicyclohexylamine (DCHA) .

While the DCHA salt improves the shelf-life and crystallinity of the otherwise oily Z-protected threonine derivative, it introduces significant lipophilicity and potential corrosivity. Upon contact with moisture (mucous membranes, sweat), the salt equilibrium can shift, releasing free dicyclohexylamine.

Critical Hazards:

  • Skin/Eye Corrosivity: DCHA is a secondary amine that causes severe burns. Even in salt form, prolonged contact acts as a severe irritant or corrosive agent.

  • Acute Toxicity: Harmful if swallowed or absorbed transdermally.

  • Environmental Toxicity: DCHA is highly toxic to aquatic life (H400).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just contact, but permeation . Standard latex gloves are insufficient for lipophilic amine salts.

Body AreaEssential EquipmentTechnical SpecificationScientific Rationale
Hand Protection Double Nitrile Gloves Outer: Nitrile (min 0.11mm)Inner: Nitrile (min 0.06mm)DCHA salts are lipophilic. Latex degrades rapidly upon contact with amine salts. Double-gloving provides a breakthrough time >480 mins.
Respiratory Fume Hood (Primary)Face Velocity: 0.5 m/s (100 fpm)Inhalation of dust causes respiratory sensitization. If weighing outside a hood (not recommended), use an N95/P2 particulate respirator .
Eye Protection Chemical Goggles ANSI Z87.1 (Impact + Splash)Safety glasses with side shields are insufficient for fine powders that can drift behind lenses. Amine salts cause irreversible corneal opacity.
Body Defense Lab Coat + Tyvek Sleeves High-neck, long-sleeve, cotton/poly blendPrevents "cuff gap" exposure where the glove meets the lab coat—a common site for amine dermatitis.

Operational Protocol: From Storage to Synthesis

Phase A: Storage & Stability
  • Condition: Store at +2°C to +8°C (Refrigerated).

  • Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible.

  • Risk: Moisture absorption leads to hydrolysis of the salt, resulting in a "wet" sticky solid that is difficult to handle and more corrosive.

Phase B: Weighing & Solubilization
  • Acclimatization: Allow the bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture onto the powder, accelerating degradation.

  • Solvent Selection: Soluble in DCM (Dichloromethane), DMF, and Methanol.

  • Dust Control: Use an anti-static gun or ionizer if the powder is static-charged to prevent dispersal during weighing.

Phase C: DCHA Liberation (Crucial for Synthesis)

Scientific Context: You cannot use the DCHA salt directly in many coupling reactions (especially with uronium salts like HATU/HBTU) because the DCHA can act as a base, causing racemization or capping the active ester. You must convert it to the free acid form.

Protocol: Free Acid Liberation

  • Suspend: Dissolve the Z-D-Allo-Thr(tBu)-OH • DCHA salt in Ethyl Acetate (EtOAc) .[1]

  • Wash: Transfer to a separatory funnel.

  • Extract: Wash the organic layer 3x with 5% KHSO₄ (Potassium Bisulfate) or 10% Citric Acid .

    • Mechanism:[2][3][4] The acid protonates the DCHA amine (forming water-soluble DCHA·H⁺), forcing it into the aqueous layer. The lipophilic Z-amino acid remains in the EtOAc.

  • Dry: Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Result: You now have the pure, oily free acid ready for coupling.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not dry sweep. This creates dust. Cover with a damp paper towel (soaked in dilute acetic acid if available to neutralize) and wipe up.

  • Skin Contact: Wash immediately with soap and copious water for 15 minutes. Do not use solvent (ethanol/acetone) to wash skin; this drives the amine deeper into the dermis.

Waste Disposal Strategy
  • Stream A (Solid Waste): Dispose of contaminated gloves and paper towels in "Hazardous Solid Waste" (incineration).

  • Stream B (Aqueous Waste): The KHSO₄/Citric acid washes from the liberation step contain Dicyclohexylammonium salts . This is Toxic Aqueous Waste . Do NOT pour down the drain.

  • Stream C (Organic Waste): Mother liquors go to Halogenated or Non-Halogenated organic waste streams.

Visual Workflow: Safe Handling Lifecycle

SafeHandling cluster_ppe Critical PPE Barrier Storage Storage (2-8°C, Dry) Weighing Weighing (Fume Hood + N95) Storage->Weighing Acclimatize Dissolution Dissolution (EtOAc) Weighing->Dissolution Avoid Dust Liberation Acid Wash (5% KHSO4) Dissolution->Liberation Transfer to Sep Funnel FreeAcid Free Acid (Ready for Coupling) Liberation->FreeAcid Organic Layer (EtOAc) AqueousWaste Aqueous Waste (Contains DCHA+) Liberation->AqueousWaste Aqueous Layer (Toxic)

Figure 1: Operational lifecycle showing the critical separation of the toxic DCHA component from the valuable amino acid precursor.

References

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Dicyclohexylamine.[4] NJ.gov. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Dicyclohexylamine.[1][2][3][4][5][Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.